VO-Ohpic trihydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H18N2O11V+ |
|---|---|
分子量 |
417.22 g/mol |
IUPAC 名称 |
hydron;hydroxy(oxo)vanadium;bis(3-hydroxypyridine-2-carboxylic acid);trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1 |
InChI 键 |
OWDNSCJMZFXFMO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
VO-Ohpic Trihydrate as a Selective PTEN Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and visualizes its role in cellular signaling pathways.
Introduction
PTEN is a critical dual-specificity phosphatase that acts as a major negative regulator of the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[1][2] By dephosphorylating the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN directly counteracts the activity of phosphoinositide 3-kinases (PI3K).[3][4] The loss or inactivation of PTEN is a frequent event in a wide range of human cancers, leading to hyperactivation of the PI3K/Akt pathway and promoting tumorigenesis.[1][5] Consequently, the modulation of PTEN activity is a significant area of interest for therapeutic development.
This compound is a vanadium-based compound identified as a potent, selective, and reversible inhibitor of PTEN's lipid phosphatase activity.[4][6] Its ability to specifically target PTEN allows for the controlled activation of the PI3K/Akt pathway, making it a valuable tool for studying PTEN function and a potential therapeutic agent in contexts such as diabetes, where enhancing insulin (B600854) sensitivity is desirable, and certain cancers where inducing cellular senescence can suppress tumor growth.[6][7][8]
Mechanism of Action
This compound functions as a non-competitive inhibitor of PTEN.[4][9] This mode of inhibition means that it does not compete with the substrate (PIP3) for binding to the enzyme's active site. Instead, it is believed to bind to PTEN and stabilize an inactive conformation of the enzyme, engaging in specific hydrogen bonding and hydrophobic interactions that disrupt the catalytic site.[10] Studies have shown that VO-Ohpic binds with similar affinity to both the free enzyme and the enzyme-substrate complex.[4]
The inhibition of PTEN by VO-Ohpic is fully reversible.[4][9] This characteristic is advantageous for therapeutic applications, allowing for precise control over the duration of PTEN inhibition.[9] By inhibiting PTEN, VO-Ohpic leads to an accumulation of cellular PIP3, which in turn recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4][11] The activation of Akt triggers a cascade of downstream effects that influence numerous cellular processes.[11]
PTEN/PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the point of intervention for this compound.
Caption: PTEN/PI3K/Akt signaling pathway inhibited by VO-Ohpic.
Quantitative Data
The potency and selectivity of this compound have been characterized in multiple studies. The data below is summarized from in vitro enzymatic assays.
Table 1: Inhibitory Potency of this compound against PTEN
| Parameter | Value (nM) | Substrate Used | Reference |
| IC₅₀ | 35 | PIP₃ | [6][11][12] |
| IC₅₀ | 46 ± 10 | OMFP | [4][13] |
| Kᵢc (Inhibitor binding to free enzyme) | 27 ± 6 | OMFP | [4][13] |
| Kᵢu (Inhibitor binding to E-S complex) | 45 ± 11 | OMFP | [4][13] |
OMFP: 3-O-methylfluorescein phosphate, an artificial phosphatase substrate.[4]
Table 2: Selectivity Profile of this compound
| Phosphatase | IC₅₀ | Comments | Reference |
| PTEN | 35 nM | Target enzyme | [6] |
| CBPs | Micromolar (µM) range | Significantly less potent | [6] |
| SopB | High nanomolar (nM) range | Less potent | [6] |
| Myotubularin | No significant inhibition | Highly selective | [6] |
| SAC1 | No significant inhibition | Highly selective | [6] |
| PTP-β | No significant inhibition | Highly selective | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
This protocol describes a fluorescence-based assay to determine the IC₅₀ of VO-Ohpic against recombinant PTEN using the artificial substrate OMFP.[4]
-
Preparation of Reagents:
-
Prepare a stock solution of VO-Ohpic (e.g., 100 µM) in dimethyl sulfoxide (B87167) (DMSO).[4][12]
-
Perform serial dilutions of VO-Ohpic in assay buffer containing 1% DMSO to achieve the desired final concentrations.[12]
-
Prepare recombinant PTEN enzyme in assay buffer.
-
Prepare OMFP substrate solution (e.g., 5.2 mM stock).
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted VO-Ohpic solutions.
-
Add recombinant PTEN to each well and pre-incubate at room temperature for 10 minutes.[4][12]
-
Initiate the enzymatic reaction by adding OMFP to a final concentration of 200 µM.[4]
-
Monitor the increase in fluorescence over time using a plate reader.
-
Include controls for background fluorescence (VO-Ohpic in buffer without enzyme).[4]
-
-
Data Analysis:
-
Correct the readings by subtracting the background fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]
-
This workflow determines whether the inhibition of PTEN by VO-Ohpic is reversible.[4] The principle is to pre-incubate the enzyme with a high concentration of the inhibitor and then measure activity after significant dilution. If the activity is restored to a level comparable to a control incubated at the final diluted concentration, the inhibition is reversible.
Caption: Workflow for the inhibitor dilution reversibility assay.
This protocol assesses the cellular activity of VO-Ohpic by measuring the phosphorylation of Akt, a direct downstream target of the PTEN/PI3K pathway.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt activation.[8]
-
Cellular and In Vivo Effects
-
Activation of Downstream Targets: Treatment of various cell lines with VO-Ohpic leads to a dose-dependent increase in the phosphorylation of Akt and other downstream targets like mTOR and ERK1/2, confirming its on-target effect in a cellular context.[7][8][11] The functional activation of Akt is further demonstrated by the reduced transcriptional activity of FoxO3a.[6]
-
Induction of Cellular Senescence: In cancer cells with low PTEN expression (e.g., Hep3B hepatocellular carcinoma cells), VO-Ohpic inhibits cell viability, proliferation, and colony formation.[7][11] It can induce a state of irreversible growth arrest known as cellular senescence, which contributes to its anti-tumor effects.[8][11] This effect is not observed in PTEN-negative cells, highlighting the inhibitor's dependence on the presence of PTEN.[7][11]
-
In Vivo Efficacy:
-
Anti-Tumor Activity: In mouse xenograft models using Hep3B cells, administration of VO-Ohpic significantly suppresses tumor growth.[7][11]
-
Cardioprotection: In mouse models of cardiac arrest, VO-Ohpic treatment increases survival and improves cardiac function, suggesting a protective role.[11]
-
Tissue Degeneration: In models of intervertebral disc degeneration (IDD), VO-Ohpic has been shown to protect endplate chondrocytes from apoptosis and calcification, attenuating the progression of IDD.[9][14]
-
Conclusion
This compound is a well-characterized, potent, selective, and reversible non-competitive inhibitor of PTEN. Its ability to modulate the critical PI3K/Akt signaling pathway has been demonstrated through extensive in vitro and in vivo studies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers utilizing VO-Ohpic as a chemical probe to investigate PTEN biology or exploring its potential as a therapeutic agent for a variety of pathological conditions.
References
- 1. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of VO-Ohpic Trihydrate in PI3K/Akt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN, this compound modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and metabolism. Understanding the mechanism of this compound is paramount for its application in basic research and its potential as a therapeutic agent in various diseases, including cancer and diabetes.
Core Mechanism of Action
This compound is a vanadium-based small molecule that specifically and reversibly inhibits the lipid phosphatase activity of PTEN.[1][2] PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action directly opposes the activity of PI3K, which phosphorylates PIP2 to generate PIP3.[3]
By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[1] This increase in PIP3 levels facilitates the recruitment of proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4] This recruitment allows for the phosphorylation and subsequent activation of Akt by upstream kinases such as PDK1 and mTORC2.[4][5] The activated Akt then phosphorylates a multitude of downstream substrates, triggering a cascade of cellular responses.[5]
Quantitative Data on this compound Activity
The potency and effects of this compound have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (PTEN) | 35 nM | Recombinant PTEN, PIP₃-based assay | [6][7] |
| IC₅₀ (PTEN) | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [2][8] |
| Kᵢc (PTEN) | 27 ± 6 nM | Noncompetitive inhibition constant | [8] |
| Kᵢu (PTEN) | 45 ± 11 nM | Uncompetitive inhibition constant | [8] |
Table 1: In Vitro Inhibitory Potency of this compound against PTEN.
| Cell Line | Effect | Concentration | Duration | Reference |
| Hep3B (low PTEN) | Increased p-Akt (Ser473) | Dose-dependent (tested up to 5 µM) | 72 h | |
| Hep3B (low PTEN) | Inhibition of cell viability | 0-5 µM | 72 h | |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability | 0-5 µM | 72 h | [6] |
| SNU475 (PTEN-negative) | No effect on cell viability | 0-5 µM | 72 h | [6] |
| NIH 3T3 / L1 fibroblasts | Increased p-Akt (Ser473 & Thr308) | Saturation at 75 nM | Not specified | [7] |
Table 2: Cellular Effects of this compound on PI3K/Akt Signaling and Cell Viability.
| Animal Model | Dosage | Administration | Effect | Reference |
| Nude mice (Hep3B xenografts) | Not specified | Not specified | Significantly inhibits tumor growth | [6][9] |
| C57BL6 mice (cardiac arrest model) | 10 µg/kg | i.p. | Significantly increases survival | [8] |
| Mice | 10 µg/kg | i.p. | Decreased myocardial infarct size | [8] |
Table 3: In Vivo Efficacy of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of this compound in PI3K/Akt signaling.
Western Blot Analysis for Akt Phosphorylation
This protocol is fundamental for assessing the activation state of the PI3K/Akt pathway.[10]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).[11]
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. Include a vehicle-only control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet debris and collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli sample buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.[12]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal.[10]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[4]
PTEN Phosphatase Activity Assay
This assay directly measures the enzymatic activity of PTEN and its inhibition by this compound. A common method is the malachite green assay, which detects the release of inorganic phosphate (B84403).[13][14]
Materials:
-
Recombinant PTEN enzyme.
-
PTEN reaction buffer (e.g., TBS with DTT).[13]
-
PIP₃ substrate.[13]
-
Malachite green solution.
-
Phosphate standards.
-
96-well microplate.
Procedure:
-
Reagent Preparation: Prepare fresh PTEN reaction buffer and phosphate standards according to the kit protocol.[13]
-
Assay Setup: In a 96-well plate, set up reactions in triplicate:
-
Buffer blank (reaction buffer only).
-
Enzyme-only control (PTEN in reaction buffer).
-
Substrate-only control (PIP₃ in reaction buffer).
-
Enzyme + Substrate reaction (PTEN and PIP₃ in reaction buffer).
-
Inhibitor reactions (Enzyme + Substrate + varying concentrations of this compound).
-
-
Enzyme Reaction: Add the PTEN enzyme to the appropriate wells, followed by the PIP₃ substrate to start the reaction. Incubate at 37°C for 30-60 minutes.[13]
-
Phosphate Detection: Stop the reaction and add the malachite green solution to all wells. This solution will react with the free phosphate produced by PTEN activity.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the substrate-only control. Calculate the amount of phosphate released using the phosphate standard curve. Determine the percent inhibition for each concentration of this compound to calculate the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[16]
-
Solubilization solution (e.g., SDS-HCl or DMSO).[17]
-
96-well cell culture plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.[17]
-
Compound Treatment: After cell attachment, treat the cells with a range of concentrations of this compound. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[15]
-
Data Analysis: Subtract the background absorbance. Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.
Logical Relationships and Applications
The inhibition of PTEN by this compound and the subsequent activation of the PI3K/Akt pathway have significant implications for both basic research and therapeutic development.
In some cancer contexts, particularly in tumors with low PTEN expression, paradoxical effects such as the induction of cellular senescence and inhibition of tumor growth have been observed with VO-Ohpic treatment.[9] This suggests that the over-activation of Akt signaling can, in some cases, be detrimental to cancer cell proliferation.[9] Conversely, in conditions like diabetes, enhancing insulin signaling through PTEN inhibition could be beneficial.[7] Therefore, the cellular context is critical in determining the ultimate outcome of PTEN inhibition by this compound. This makes it a valuable tool for dissecting the nuanced roles of the PI3K/Akt pathway in health and disease.
References
- 1. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. echelon-inc.com [echelon-inc.com]
- 14. PTEN phosphatase activity assay [bio-protocol.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of VO(Ohpic) Trihydrate in Tumor Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the oxovanadium(IV) complex, VO(Ohpic) trihydrate, and its effects on tumor suppression. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms, this document serves as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
VO(Ohpic) trihydrate is a potent and highly selective inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[1][2][3][4][5][6] PTEN functions as a lipid phosphatase, counteracting the activity of phosphoinositide 3-kinases (PI3K) by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] The loss or inactivation of PTEN is a common event in a wide range of human cancers, leading to the hyperactivation of the PI3K/AKT signaling pathway, which promotes cell growth, proliferation, and survival.[7][8]
VO(Ohpic) trihydrate's inhibitory action on PTEN leads to an increase in cellular PIP3 levels, subsequently activating downstream signaling cascades, including the AKT and ERK pathways.[7][8] Interestingly, in cancer cells with partial PTEN activity, this pharmacological inhibition can trigger an irreversible non-dividing state known as PTEN-loss-induced cellular senescence (PICS), highlighting its potential as a "pro-senescence" anti-cancer therapeutic.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on the efficacy of VO(Ohpic) trihydrate.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PTEN IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [4][5][6] |
| 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [1][7][9] | |
| Inhibition Constants | Kic: 27 ± 6 nM | Recombinant PTEN | [1][7] |
| Kiu: 45 ± 11 nM | Recombinant PTEN | [1][7] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Hepatocellular Carcinoma | Hep3B cell xenograft in nude mice | VO-Ohpic | Significantly reduced tumor volume compared to untreated group. | [8] |
| Ovarian Cancer | Ovarian cancer cell xenograft in vivo | VO-Ohpic in combination with olaparib | Enhanced inhibitory effects on tumor growth. | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by VO(Ohpic) trihydrate and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of VO(Ohpic) trihydrate in tumor suppression.
Caption: General experimental workflow for evaluating VO(Ohpic) trihydrate.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., Hep3B, PLC/PRF/5, SNU475) in 96-well plates at a density of 3 x 10³ cells per well and culture for 24 hours.
-
Treatment: Treat the cells with varying concentrations of VO(Ohpic) trihydrate for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, p-AKT, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[8]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., Hep3B) into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Once tumors are established, administer VO(Ohpic) trihydrate to the treatment group via a suitable route (e.g., intraperitoneal injection).[8] The control group receives a vehicle control.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry for markers like Ki-67, p-AKT, and p-ERK.[8]
Conclusion
VO(Ohpic) trihydrate demonstrates significant potential as a tumor-suppressing agent, particularly in cancers with reduced PTEN expression.[8] Its ability to inhibit PTEN and subsequently induce cellular senescence or synergize with other targeted therapies presents a promising avenue for cancer treatment.[8][10] The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this and other PTEN-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Insulin-Mimetic Properties of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the insulin-mimetic properties of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By elucidating its mechanism of action, detailing relevant signaling pathways, presenting key quantitative data, and outlining experimental protocols, this document serves as a critical resource for professionals engaged in metabolic research and drug development.
Core Mechanism of Action: PTEN Inhibition
This compound exerts its insulin-mimetic effects primarily through the potent and selective inhibition of PTEN.[1][2][3][4] PTEN is a dual-specificity phosphatase that plays a crucial role as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is central to the metabolic actions of insulin (B600854).[7][8]
The primary function of PTEN in this context is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5][6] This action directly counteracts the activity of PI3K, which is responsible for generating PIP3 upon insulin receptor activation.[5][6]
By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[5][6] This elevated level of PIP3 acts as a crucial second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).[5][7] The subsequent activation of Akt initiates a cascade of phosphorylation events that mimic many of the metabolic effects of insulin, including enhanced glucose uptake and glycogen (B147801) synthesis.[4][7][9] Vanadium compounds, in general, have been noted for their insulin-mimetic properties, which are often linked to the inhibition of protein tyrosine phosphatases (PTPs).[9]
Signaling Pathway of this compound Action
The diagram below illustrates the canonical insulin signaling pathway and highlights the intervention point of this compound. Insulin binding to its receptor triggers the activation of PI3K, which phosphorylates PIP2 to PIP3. PTEN reverses this step. By inhibiting PTEN, this compound ensures sustained levels of PIP3, leading to prolonged activation of Akt and its downstream metabolic effects.
Caption: this compound inhibits PTEN, increasing PIP3 levels and activating Akt.
Quantitative Data on Inhibitory Potency and Selectivity
The efficacy of this compound as a PTEN inhibitor has been quantified in several studies. It demonstrates high potency with IC50 values in the nanomolar range. The mode of inhibition has been characterized as noncompetitive, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[5]
| Parameter | Value | Substrate Used | Notes | Reference |
| IC50 | 35 ± 2 nM | PIP3 | Represents the concentration for 50% inhibition of PTEN's lipid phosphatase activity. | [3][4] |
| IC50 | 46 ± 10 nM | OMFP | Determined using an artificial substrate, 3-O-methylfluorescein phosphate (B84403).[2][5] | [2][5] |
| Kic (Inhibition Constant, competitive) | 27 ± 6 nM | OMFP / PIP3 | Dissociation constant for inhibitor binding to the free enzyme.[5] | [5] |
| Kiu (Inhibition Constant, uncompetitive) | 45 ± 11 nM | OMFP / PIP3 | Dissociation constant for inhibitor binding to the enzyme-substrate complex.[5] | [5] |
| Selectivity | High | Various | Highly selective for PTEN over other phosphatases like PTP-β, SopB, and myotubularin.[3] | [3] |
Detailed Experimental Protocols
To assess the insulin-mimetic properties of this compound, several key experiments are routinely performed. These protocols provide a framework for investigating its effects on the PTEN/PI3K/Akt signaling pathway and subsequent cellular responses.
PTEN Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on PTEN's phosphatase activity.
Objective: To determine the IC50 value of this compound against recombinant PTEN.
Materials:
-
Recombinant human PTEN protein
-
Substrate: PIP3 or 3-O-methylfluorescein phosphate (OMFP)
-
This compound stock solution (dissolved in DMSO)
-
Assay Buffer (e.g., containing DTT and BSA)
-
Detection Reagent (e.g., Malachite Green for phosphate detection, or a fluorometer for OMFP)
-
96-well microplate
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Add a fixed concentration of recombinant PTEN to the wells of a 96-well plate. Add the diluted this compound to the respective wells. Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5][10]
-
Reaction Initiation: Initiate the phosphatase reaction by adding the substrate (PIP3 or OMFP) to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the product formation.
-
For PIP3 substrate: Add Malachite Green reagent to detect the amount of free phosphate released.
-
For OMFP substrate: Measure the increase in fluorescence resulting from the dephosphorylation of OMFP.
-
-
Data Analysis: Plot the percentage of PTEN activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to confirm that PTEN inhibition by this compound leads to the activation of downstream signaling pathways in a cellular context.
Objective: To measure the dose-dependent effect of this compound on the phosphorylation of Akt and other downstream targets (e.g., mTOR, ERK1/2) in a relevant cell line (e.g., Hep3B, NIH 3T3).[3][11][12]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-72 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.[11]
Cellular Glucose Uptake Assay
This assay directly measures the functional consequence of enhanced insulin signaling—the uptake of glucose from the extracellular environment.
Objective: To quantify the increase in glucose uptake in cells (e.g., 3T3-L1 adipocytes, HepG2) following treatment with this compound.[4][13][14]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or other insulin-responsive cells
-
This compound
-
Glucose uptake agent: a fluorescent glucose analog like 2-NBDG or a radioactive analog like 2-deoxy-D-[3H]glucose. Alternatively, a glucose oxidase assay can be used to measure glucose depletion from the medium.[14][15]
-
Insulin (as a positive control)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cell lysis buffer
-
Fluorometer, scintillation counter, or spectrophotometer
Procedure:
-
Cell Preparation: Culture and differentiate cells as required (e.g., 3T3-L1 preadipocytes into adipocytes).
-
Starvation: Serum-starve the cells for several hours to establish a basal level of glucose uptake.
-
Treatment: Treat the cells with various concentrations of this compound and/or insulin (positive control) in KRH buffer for a defined period.
-
Glucose Uptake: Add the glucose uptake agent (e.g., 2-NBDG) to the cells and incubate for a short period (e.g., 30-60 minutes).
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells to release the internalized glucose analog.
-
Measurement: Quantify the amount of internalized analog.
-
For 2-NBDG: Measure fluorescence using a fluorometer.
-
For radioactive analogs: Measure radioactivity using a scintillation counter.
-
For glucose oxidase assay: Measure the remaining glucose in the supernatant to calculate consumption.[14]
-
-
Data Analysis: Normalize the glucose uptake values to the total protein content in each sample. Express the results as a percentage or fold-change relative to the untreated control.
General Experimental Workflow
The following diagram outlines the logical flow for the in vitro characterization of this compound's insulin-mimetic properties.
Caption: Workflow for biochemical and cell-based analysis of this compound.
Conclusion
This compound stands out as a highly potent and selective small-molecule inhibitor of PTEN. Its ability to disrupt the negative regulation of the PI3K/Akt pathway positions it as a significant tool for studying insulin signaling and as a potential therapeutic agent with powerful insulin-mimetic properties. The compound effectively increases the phosphorylation of Akt and promotes cellular glucose uptake, mimicking the primary metabolic functions of insulin.[3][4] The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in metabolic diseases such as type 2 diabetes.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. [Insulin-mimetic property of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α-Glucosidase Inhibition, In Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitic acid declines glucose uptake in HepG2 cells via modulating phosphoglucomutase 1 to repress phosphatidylinositol 3 kinase/protein kinase B and JNK pathways via inducing microRNA-124-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Neuroprotective and Regenerative Potential of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate, a potent and reversible inhibitor of the phosphatase and tensin homolog (PTEN), is emerging as a promising therapeutic candidate for neurodegenerative diseases and neuronal injury. By inhibiting PTEN, a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, this compound unleashes a cascade of downstream effects that collectively enhance cell survival, mitigate oxidative stress, and promote a cellular environment conducive to regeneration. This technical guide provides an in-depth overview of the core mechanisms, quantitative data from preclinical studies, detailed experimental protocols, and the key signaling pathways implicated in the neuroprotective and regenerative effects of this compound.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), along with acute neuronal insults like stroke, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is the progressive loss of neuronal structure and function. The development of therapeutic strategies that not only protect neurons from damage but also foster regeneration is a paramount goal in modern neuroscience.
This compound has garnered attention for its specific and potent inhibition of PTEN, a dual-specificity phosphatase that counteracts the activity of PI3K.[1][2][3] The PI3K/Akt/mTOR pathway is a central hub for regulating cell growth, proliferation, survival, and metabolism.[4][5] In the context of the central nervous system, this pathway is integral to neuronal health, and its dysregulation is implicated in various neurological disorders. By inhibiting PTEN, this compound effectively "releases the brakes" on this pro-survival pathway, offering a potential therapeutic avenue for a range of neurological conditions.
Mechanism of Action: PTEN Inhibition and Downstream Signaling
The primary molecular target of this compound is PTEN. It acts as a reversible, non-competitive inhibitor with a high degree of selectivity.[2][6] Inhibition of PTEN by this compound has been demonstrated in low nanomolar concentrations.[3][5][7]
The inhibition of PTEN by this compound initiates a signaling cascade with significant implications for neuroprotection and regeneration. Two major pathways are prominently activated:
-
The PI3K/Akt/mTOR Pathway: By preventing the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), this compound leads to the accumulation of PIP3 at the plasma membrane. This recruits and activates Akt (also known as protein kinase B), a serine/threonine kinase that subsequently phosphorylates a multitude of downstream targets. This cascade ultimately promotes cell survival by inhibiting apoptotic pathways and enhances protein synthesis and cellular growth through the activation of the mammalian target of rapamycin (B549165) (mTOR).[4][5]
-
The Nrf2/HO-1 Pathway: this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[8][9] This mechanism is crucial for mitigating the oxidative stress that is a common feature of many neurodegenerative diseases.
Quantitative Data on the Efficacy of this compound
The preclinical efficacy of this compound in models of neurodegeneration and neuronal stress is supported by a growing body of quantitative data.
| Parameter | Model System | Treatment | Result | Reference |
| PTEN Inhibition (IC50) | Cell-free assay | This compound | 35 nM | [3][5][7] |
| PTEN Inhibition (IC50) | PIP3-based assay | This compound | 35 ± 2 nM | [2] |
| PTEN Inhibition (IC50) | OMFP-based assay | This compound | 46 ± 10 nM | [2] |
| Cell Viability | Parkinson's Disease model (dopaminergic cells treated with MPP+) | 30 nM this compound | Significant rescue of cells from toxin-induced death | [8] |
| Apoptosis Reduction | Huntington's Disease model (Drosophila) | This compound | Significant reduction in caspase activity | [10] |
| Reduction of Protein Aggregates | Huntington's Disease model (Drosophila and mouse neuronal cells) | This compound | Significant reduction in poly(Q) aggregates | [1][10] |
| Motor Function Improvement | Huntington's Disease model (Drosophila) | This compound | Significant improvement in climbing ability | [1][10] |
| Neuronal Atrophy Reversal | Dexamethasone-induced depression model (mice) | Intraperitoneal injection of this compound | Reversed the reduction in soma size, total dendrite length, and dendritic branching in prefrontal cortex neurons | |
| Dendritic Spine Morphology | PTEN knockdown in basolateral amygdala neurons | shRNA for PTEN (mimicking VO-Ohpic effect) | Increased mushroom spine density and decreased thin protrusion density | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the neuroprotective and regenerative effects of this compound.
Cell Viability Assay in a Parkinson's Disease Model
Objective: To quantify the protective effect of this compound against toxin-induced cell death in a dopaminergic cell line.
Materials:
-
Dopaminergic neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
MPP+ (1-methyl-4-phenylpyridinium) toxin
-
This compound
-
Sytox Green nucleic acid stain
-
96-well microplates
-
Fluorescence microplate reader
Protocol:
-
Seed dopaminergic cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Pre-treat the cells with the desired concentration of this compound (e.g., 30 nM) for a specified duration (e.g., 24 hours).[8]
-
Induce neurotoxicity by adding MPP+ (e.g., 300 µM) to the wells containing the this compound.[8]
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with MPP+ alone.
-
After the desired incubation period (e.g., 24 hours), add Sytox Green stain (e.g., 1 µM) to all wells.[8]
-
Incubate for a short period to allow the stain to enter dead cells.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 480/560 nm).[8]
-
Calculate cell viability as the percentage of live cells relative to the untreated control.
Neurite Outgrowth Assay
Objective: To quantify the effect of this compound on the growth and branching of neurites in primary neurons or a neuronal cell line.
Materials:
-
Primary cortical or hippocampal neurons or a suitable neuronal cell line (e.g., PC12)
-
Cell culture medium and supplements, including nerve growth factor (NGF) for PC12 cells
-
This compound
-
Microtubule-associated protein 2 (MAP2) antibody for immunostaining
-
Fluorescently labeled secondary antibody
-
High-content imaging system and analysis software
Protocol:
-
Plate neurons on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in a multi-well format.
-
Allow the cells to attach and begin to extend neurites.
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control group.
-
After the desired treatment period (e.g., 48-72 hours), fix the cells.
-
Perform immunocytochemistry for MAP2 to visualize neurites.
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify parameters such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Maximum neurite length
-
In Vivo Assessment in a Huntington's Disease Model (Drosophila)
Objective: To evaluate the effect of this compound on motor function and neuropathology in a transgenic Drosophila model of Huntington's disease.
Materials:
-
Transgenic flies expressing mutant Huntingtin protein (e.g., Htt93Q or Htt138Q)
-
Standard fly food
-
This compound
-
Climbing assay apparatus
-
Microscope for observing eye and brain morphology
-
Reagents for caspase activity assays and Western blotting for poly(Q) aggregates
Protocol:
-
Prepare fly food containing the desired concentration of this compound.
-
Raise transgenic flies on either the control food or the VO-Ohpic-containing food from the larval stage.
-
Climbing Assay: At various time points, assess the motor function of the flies by measuring their ability to climb a certain distance up the side of a vial within a set time.
-
Morphological Analysis: Dissect and examine the eyes and brains of the flies under a microscope to assess the extent of neurodegeneration.
-
Biochemical Analysis: Prepare protein lysates from fly heads and perform caspase activity assays to measure apoptosis and Western blotting to quantify the levels of poly(Q) aggregates.[1][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PTEN knockdown alters dendritic spine/protrusion morphology, not density - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on VO(Ohpic)-trihydrate in Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO(Ohpic)-trihydrate, a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), is emerging as a promising therapeutic agent for accelerating wound healing. By targeting the critical PI3K/Akt signaling pathway, VO(Ohpic)-trihydrate has demonstrated the potential to enhance the key cellular processes of proliferation and migration, which are fundamental to the closure and repair of cutaneous wounds. This technical guide provides an in-depth overview of the foundational research on VO(Ohpic)-trihydrate, summarizing its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of regenerative medicine.
Introduction
The process of wound healing is a complex and highly regulated cascade of biological events involving inflammation, cell proliferation, and tissue remodeling. Disruptions in this process can lead to chronic wounds, a significant burden on healthcare systems worldwide. The PI3K/Akt signaling pathway is a master regulator of cell survival, proliferation, and migration, making it a key target for therapeutic intervention in wound healing. PTEN acts as a crucial negative regulator of this pathway. Therefore, the inhibition of PTEN presents a logical strategy to promote wound repair.
VO(Ohpic)-trihydrate has been identified as a highly potent and specific small molecule inhibitor of PTEN.[1] Its ability to modulate the PI3K/Akt pathway and other related signaling cascades suggests its potential as a novel therapeutic for accelerating wound closure. This guide will delve into the core scientific principles and experimental evidence supporting the use of VO(Ohpic)-trihydrate in wound healing.
Mechanism of Action
VO(Ohpic)-trihydrate exerts its biological effects primarily through the inhibition of PTEN. PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling pathway. By inhibiting PTEN, VO(Ohpic)-trihydrate leads to an accumulation of PIP3 at the cell membrane, resulting in the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2]
Activated Akt then phosphorylates a multitude of downstream targets, leading to:
-
Enhanced Cell Proliferation and Survival: Activated Akt promotes cell cycle progression and inhibits apoptosis, crucial for replacing damaged cells in the wound bed.[3][4]
-
Increased Cell Migration: Akt signaling is known to regulate the cytoskeletal rearrangements necessary for cell motility, a critical step in the re-epithelialization and closure of wounds.[5]
-
Stimulation of Protein Synthesis: Through the activation of downstream targets like mTOR, Akt can enhance protein synthesis, including the production of extracellular matrix components like collagen by fibroblasts.[6]
Recent studies have also suggested the involvement of the Nrf-2 signaling pathway in the mechanism of action of VO(Ohpic)-trihydrate. This pathway is a key regulator of cellular antioxidant responses and has been shown to be activated by VO(Ohpic)-trihydrate, potentially contributing to its protective effects in tissues.
Signaling Pathways
The primary signaling cascade influenced by VO(Ohpic)-trihydrate is the PTEN/PI3K/Akt pathway . A simplified representation of this pathway is illustrated below.
Quantitative Data
The following tables summarize the key quantitative data from foundational research on VO(Ohpic)-trihydrate.
Table 1: In Vitro Efficacy of VO(Ohpic)-trihydrate
| Parameter | Value | Cell/System | Reference |
| IC50 for PTEN Inhibition | 35 nM | Recombinant PTEN | [7] |
| 46 ± 10 nM | Recombinant PTEN | [8][9] | |
| Inhibition Constants (Ki) | Kic: 27 ± 6 nM | Recombinant PTEN | [9] |
| Kiu: 45 ± 11 nM | Recombinant PTEN | [9] | |
| Effect on Akt Phosphorylation | Dose-dependent increase | HCC cell lines | [10] |
Table 2: In Vivo Data for Vanadium Compounds (as a proxy)
| Compound | Animal Model | Dosage | Key Findings | Reference |
| VO(Ohpic)-trihydrate | Mouse (Myocardial Ischemia) | 10 µg/kg (i.p.) | Significantly decreased myocardial infarct size. | [8] |
| Vanadyl Acetylacetonate (VAC) | Rat (Femoral Fracture) | 1.5 mg/kg (local) | Increased callus cartilage by 200% at day 7. Increased proliferating cells by 62% at day 7. | [2] |
Note: Currently, there is a lack of published quantitative data on the direct effects of VO(Ohpic)-trihydrate in in vivo cutaneous wound healing models. The data from other vanadium compounds in different regenerative contexts are provided for reference.
Experimental Protocols
Synthesis of VO(Ohpic)-trihydrate
While the seminal paper by Rosivatz et al. (2006) describes the design of vanadate (B1173111) scaffolds complexed to organic ligands, it does not provide a detailed synthesis protocol.[1] However, the synthesis of related oxovanadium(IV) complexes with substituted salicylidin-2-picolylimine ligands has been reported. A general approach involves the one-pot refluxing of equimolar mixtures of the aldehyde and amine in methanol, followed by the addition of [VO(acac)2].[11][12] The synthesis of 6-hydroxy-1,2-dihydropyridin-2-one, a related picolinic acid derivative, has also been described.[13] Researchers should refer to the chemical literature for specific protocols for the synthesis of vanadyl complexes with hydroxypicolinic acid.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of VO(Ohpic)-trihydrate on the migration of keratinocytes or fibroblasts.
References
- 1. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of local vanadium treatment on angiogenesis and chondrogenesis during fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bmbreports.org [bmbreports.org]
- 6. N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Human Fibroblast-Derived Multi-Peptide Factors on the Proliferation and Migration of Nitrogen Plasma-Treated Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKCμ promotes keratinocyte cell migration through Cx43 phosphorylation-mediated suppression of intercellular communication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VO(OH)pic Trihydrate: A Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and characteristics of VO(OH)pic trihydrate, a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). This document consolidates key data, outlines experimental protocols, and visualizes its mechanism of action to support its application in preclinical research and drug development.
Core Properties and Characteristics
VO(OH)pic trihydrate, also known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a vanadium-based small molecule that has garnered significant interest for its ability to specifically inhibit the lipid phosphatase activity of PTEN.[1][2] This inhibition leads to the activation of downstream signaling pathways, making it a valuable tool for studying cellular processes regulated by PTEN and exploring its therapeutic potential.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉N₂O₈V · H · 3H₂O | [3][4] |
| Molecular Weight | 415.20 g/mol | [3][4][5] |
| CAS Number | 476310-60-8 | [3][4][5] |
| Appearance | A crystalline solid; Light green to green or gray solid | [4][6] |
| Purity | ≥95% to >98% (HPLC) | [4][7] |
| λmax | 303 nm | [4] |
Solubility and Storage
| Solvent | Solubility | Reference(s) |
| DMSO | ≥10 mg/mL to 121.8 mg/mL | [3][8] |
| Ethanol | ≥45.8 mg/mL (with sonication) | [8] |
| Water | Insoluble or < 0.1 mg/mL | [8][9] |
| PBS (pH 7.2) | ~1 mg/mL | [4] |
| Storage Condition | Duration | Reference(s) |
| Powder at -20°C | ≥ 3 years | [3][4][9] |
| In Solvent at -80°C | ~ 1 year | [3][9] |
Biological Activity and Mechanism of Action
VO(OH)pic trihydrate is a highly potent, selective, and reversible inhibitor of PTEN with an IC₅₀ typically reported in the range of 35-46 nM in in vitro assays.[3][7][9] Its primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which is crucial for converting phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂). By inhibiting PTEN, VO(OH)pic trihydrate leads to an accumulation of cellular PIP₃.[4][7] This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt pathway.[3][10] Activation of Akt leads to the phosphorylation and regulation of numerous downstream targets, including FoxO3a, and promotes cellular processes such as glucose uptake, cell proliferation, and survival.[3][4][10]
Interestingly, in some cancer cells with low PTEN expression, pharmacological inhibition of the remaining PTEN activity by VO(OH)pic can induce a state of cellular senescence, a phenomenon termed PTEN-Induced Cellular Senescence (PICS).[1] This suggests a complex, context-dependent role for PTEN inhibition in cancer therapy.
In Vitro and In Vivo Efficacy
In Vitro:
-
VO(OH)pic trihydrate has been shown to dose-dependently increase the phosphorylation of Akt at Ser473 and Thr308 in various cell lines.[8]
-
In certain hepatocellular carcinoma (HCC) cell lines with low PTEN expression, it inhibits cell viability, proliferation, and colony formation, and induces senescence.[1][11]
In Vivo:
-
Administration of VO(OH)pic trihydrate to mice has been shown to significantly inhibit tumor growth in xenograft models of HCC.[1][11]
-
It has demonstrated cardioprotective effects, reducing myocardial infarct size after ischemia-reperfusion injury in mice.[4][6]
-
The compound has been observed to increase survival and improve cardiac function in mouse models of cardiac arrest.[3][11]
Experimental Protocols
In Vitro PTEN Inhibition Assay
This protocol is a generalized representation based on commonly cited methodologies.
-
Preparation of VO(OH)pic Solution: Dissolve VO(OH)pic trihydrate in DMSO to create a stock solution (e.g., 100 µM). Further dilutions to the desired final concentrations should be made in the assay buffer, ensuring the final DMSO concentration is low (e.g., 1%) to avoid solvent effects.[3][12]
-
Pre-incubation: Pre-incubate recombinant PTEN enzyme with varying concentrations of VO(OH)pic at room temperature for approximately 10 minutes.[3][12]
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction. Common substrates include the physiological substrate PIP₃ or artificial substrates like 3-O-methylfluorescein phosphate (B84403) (OMFP).[12]
-
Detection: Measure the product formation using an appropriate method. For PIP₃, a malachite green-based assay can be used to detect the released phosphate. For OMFP, the change in fluorescence can be monitored.[3][12]
-
Data Analysis: Correct for background absorbance or fluorescence from VO(OH)pic in the assay buffer. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a common method to assess the effect of VO(OH)pic on cell proliferation.
-
Cell Seeding: Plate cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of VO(OH)pic trihydrate for a specified period (e.g., 72 hours).[10]
-
BrdU Labeling: Add bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.[10]
-
Immunodetection: At the end of the incubation, fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., peroxidase).
-
Quantification: Add a substrate for the enzyme and measure the colorimetric output using a microplate reader. The results can be expressed as the percentage of inhibition of BrdU incorporation compared to an untreated control.[10]
Visualizations
Caption: Signaling pathway of PTEN inhibition by VO(OH)pic trihydrate.
Caption: Generalized experimental workflow for evaluating VO(OH)pic trihydrate.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and selective inhibitor of the Phosphatase and Tensin Homolog (PTEN) enzyme. This document details the compound's chemical properties, molecular structure, and its mechanism of action. Special emphasis is placed on its role in modulating critical cellular signaling pathways, including the PI3K/Akt/mTOR and Nrf-2/HO-1 pathways. The guide includes a compilation of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling cascades to support researchers and professionals in the field of drug development.
Chemical and Physical Properties
This compound, with the formal name (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, is a vanadium-based organometallic compound.[1] It is a crystalline solid that has garnered significant interest for its specific inhibition of PTEN, a critical tumor suppressor protein.[1][2][3][4][5][6]
| Property | Value | Reference |
| CAS Number | 476310-60-8 | [1] |
| Molecular Formula | C₁₂H₉N₂O₈V • H[3H₂O] | [1] |
| Formula Weight | 415.2 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | PBS (pH 7.2): 1 mg/ml | [1] |
| λmax | 303 nm | [1] |
| SMILES | [OH2]--INVALID-LINK--([O-]C3=CC=CN=C3C4=O)([O-]2)([O-]4)=O.O.O.O.[H+] | [1] |
| InChI Key | RFJZXRRNSIRYLW-UHFFFAOYSA-L | [1] |
Molecular Structure
The molecular structure of this compound consists of a central oxovanadium(IV) core coordinated to two 3-hydroxy-2-pyridinecarboxylate (Ohpic) ligands. The vanadium center is also coordinated to a water molecule, and the compound crystallizes with three additional water molecules, hence "trihydrate".
Mechanism of Action: PTEN Inhibition
This compound is a highly potent, selective, and reversible non-competitive inhibitor of PTEN.[4][5] PTEN is a dual-specificity phosphatase that negatively regulates the PI3K/Akt/mTOR signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling cascades.
Selectivity Profile
This compound exhibits significant selectivity for PTEN over other cysteine-based phosphatases.
| Phosphatase | IC₅₀ (nM) |
| PTEN | 35 |
| SopB | 588 |
| MTM | 4030 |
| PTPβ | 57500 |
| SAC | >10000 |
Data sourced from Tocris Bioscience.
Signaling Pathways Modulated by this compound
The PI3K/Akt/mTOR Pathway
Inhibition of PTEN by this compound directly activates the PI3K/Akt/mTOR pathway. This leads to the phosphorylation and activation of Akt and its downstream effector, mTOR.[2] This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism. In cancer cells with low PTEN expression, such as the Hep3B hepatocellular carcinoma cell line, treatment with this compound leads to increased levels of phospho-Akt and phospho-mTOR.[2]
Caption: PI3K/Akt/mTOR signaling pathway activation by this compound.
The Raf/MEK/ERK Pathway
Studies have also indicated that PTEN can negatively regulate the Raf/MEK/ERK signaling pathway.[2] Consequently, treatment with this compound can lead to the activation of this pathway, as evidenced by increased levels of phospho-ERK1/2 in Hep3B cells.[2]
The Nrf-2/HO-1 Pathway
This compound has been shown to activate the Nrf-2/HO-1 signaling pathway.[3] This pathway plays a crucial role in the cellular response to oxidative stress. Activation of Nrf-2 leads to its translocation to the nucleus and the subsequent expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This can protect cells from apoptosis and degeneration induced by oxidative stress.[3]
Caption: Nrf-2/HO-1 signaling pathway activation by this compound.
Quantitative Data
In Vitro Efficacy
| Cell Line | Assay | Endpoint | Result |
| Hep3B | Cell Viability (MTS) | % Inhibition | Dose-dependent inhibition |
| Hep3B | Cell Proliferation (BrdU) | % Inhibition | Dose-dependent inhibition |
| Hep3B | Colony Formation | Inhibition | Significant inhibition |
| Hep3B | Cell Cycle Analysis (72h, 500 nM) | % of cells in G2/M | Accumulation in G2/M phase |
| PLC/PRF/5 | Cell Viability (MTS) | % Inhibition | Lesser extent of inhibition |
| SNU475 (PTEN-negative) | Cell Viability (MTS) | % Inhibition | No significant effect |
Synergistic Effects in Hep3B Cells
Combination therapy of this compound with other targeted inhibitors has shown synergistic effects in inhibiting cell viability.
| Combination Agent | Concentration | VO-Ohpic (µM) | Combination Index (CI) |
| Sorafenib | 5 µM | 0.5 | 0.599 |
| 1 | 0.619 | ||
| 2.5 | 0.538 | ||
| 5 | 0.541 | ||
| U0126 (MEK inhibitor) | 10 µM | 0.5 | 0.982 |
| 1 | 0.570 | ||
| 2.5 | 0.403 | ||
| 5 | 0.360 | ||
| BEZ235 (PI3K/mTOR inhibitor) | 50 nM | 0.5 | 1.094 |
| 1 | 0.764 | ||
| 2.5 | 0.868 | ||
| 5 | 0.418 |
A CI < 1 indicates synergy. Data from Carlisi et al., 2017.[2]
Experimental Protocols
Synthesis of this compound
PTEN Inhibition Assay
This protocol is adapted from a study characterizing the inhibition of PTEN by this compound.[4]
-
Reagents and Buffers:
-
Recombinant PTEN enzyme
-
Assay buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP) or PIP₃
-
This compound stock solution (e.g., 100 µM in DMSO)
-
96-well microtiter plates
-
-
Procedure: a. Pre-incubate recombinant PTEN with varying concentrations of this compound in the assay buffer for 10 minutes at room temperature. b. Initiate the reaction by adding the substrate (OMFP or PIP₃). c. For OMFP, monitor the hydrolysis to OMF by measuring the change in fluorescence at an excitation of 485 nm and an emission of 525 nm. d. For PIP₃, stop the reaction after 20 minutes at 30°C with a malachite green-based color reagent and measure the absorbance at 650 nm. e. Correct for background absorbance/fluorescence from this compound in the assay buffer. f. Calculate the IC₅₀ value from the dose-response curve.
Cell Viability Assay (MTS)
This protocol is based on the methodology described for hepatocellular carcinoma cell lines.[2]
-
Cell Culture:
-
Culture Hep3B, PLC/PRF/5, or SNU475 cells in appropriate media.
-
-
Procedure: a. Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight. b. Replace the medium with fresh complete medium containing various concentrations of this compound. c. For combination studies, add the second inhibitor at the desired concentration. d. Incubate for the specified time (e.g., 72 hours). e. Perform an MTS assay according to the manufacturer's instructions to determine cell viability.
Western Blot Analysis
This protocol provides a general framework for analyzing the phosphorylation status of Akt and ERK in response to this compound treatment.
-
Cell Lysis: a. Treat cells with this compound for the desired time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature protein lysates and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
This protocol is based on a study using a Hep3B xenograft model.[2]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
-
Procedure: a. Subcutaneously inject Hep3B cells into the flanks of the mice. b. Once tumors are palpable, randomize the mice into treatment and control groups. c. Administer this compound (e.g., 10 mg/kg) or vehicle control daily (e.g., 6 days/week) via an appropriate route (e.g., intraperitoneal injection). d. Monitor tumor volume and body weight regularly. e. At the end of the study, excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. VO-OHpic | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 2. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
Methodological & Application
Application Notes and Protocols for VO-Ohpic Trihydrate in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and highly selective vanadium-based inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[3][4] By inhibiting PTEN, this compound effectively activates the Akt signaling cascade, making it a valuable tool for studying the physiological and pathological roles of the PTEN/Akt pathway.[1][5] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, along with a summary of its quantitative effects and a visualization of the signaling pathway it modulates.
Mechanism of Action
This compound is a noncompetitive inhibitor of PTEN, meaning it binds to a site distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic activity.[6] This inhibition leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[3] Activated Akt then phosphorylates a multitude of substrates, influencing a wide range of cellular processes.[7]
Data Presentation
Table 1: Inhibitory Potency of this compound against PTEN
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 35 nM | Recombinant PTEN, PIP3-based assay | [1] |
| IC₅₀ | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [3][8] |
| Kᵢc (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN | [6][8] |
| Kᵢu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN | [6][8] |
Table 2: Cellular Effects of this compound in In Vitro Models
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| NIH 3T3 and L1 fibroblasts | 75 nM | Not specified | Saturation of Akt phosphorylation (Ser473 and Thr308) | [2] |
| Hep3B (low PTEN) | 0-5 µM | 72 h | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | [1][7] |
| PLC/PRF/5 (high PTEN) | 0-5 µM | 72 h | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B | [1][7] |
| SNU475 (PTEN-negative) | 0-5 µM | 72 h | No significant effect on cell viability | [1][7] |
| TSC2-/- MEFs | 1 µM | 24, 48, 72 h | Reduction in cell viability and density | [9] |
| Endplate Chondrocytes (CEP) | 1 µM | 24 h | Restoration of cell viability after TBHP-induced oxidative stress | [10] |
| Ovarian Cancer Cells | Not specified | Not specified | Synergistic inhibitory effects when combined with olaparib | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. For example, for a 10 mM stock solution, dissolve 4.15 mg of this compound (Molecular Weight: 415.20 g/mol ) in 1 mL of DMSO.
-
To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[2][12]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]
Protocol 2: General Cell Culture Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, perform a 1:10,000 dilution. It is recommended to perform serial dilutions.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1][9]
-
Proceed with downstream assays such as cell viability, western blotting, or immunofluorescence.
Protocol 3: Cell Viability Assay (e.g., using CCK-8 or BrdU)
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or Bromodeoxyuridine (BrdU) cell proliferation assay kit
-
Microplate reader
Procedure (using CCK-8):
-
Following treatment with this compound for the desired time, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified CO₂ incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Procedure (using BrdU):
-
Culture 3x10³ cells per well in 96-well plates and treat with varying concentrations of VO-Ohpic for 72 hours.[1]
-
Add BrdU to the wells 24 hours before the end of the treatment period.[1]
-
At the end of the incubation, perform the BrdU incorporation assay according to the manufacturer's instructions, which typically involves cell fixation, antibody incubation, and a colorimetric reaction.
-
Measure the absorbance and express the results as the percentage inhibition of BrdU incorporation compared to the control.[1]
Protocol 4: Western Blot Analysis of Akt Phosphorylation
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vitro cell culture studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Application Notes and Protocols: Preparation of VO-Ohpic Trihydrate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3] By inhibiting PTEN's lipid phosphatase activity, this compound leads to the activation of the PI3K/Akt signaling pathway, which is implicated in cell growth, proliferation, and survival.[4][5] This makes it a valuable tool for studying cellular signaling and for potential therapeutic development. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 476310-60-8 | [1][2][6] |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [6][7] |
| Molecular Weight | 415.20 g/mol | [1][4][6] |
| Appearance | A crystalline solid | [1][6] |
| Purity | ≥95% | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (120.42 mM)[7], 72 mg/mL (173.41 mM)[4], >10 mM[6], ≥121.8 mg/mL[6]. It is noted that moisture-absorbing DMSO reduces solubility; fresh DMSO is recommended. | [4][6][7] |
| Solubility in Water | Insoluble[4], < 0.1 mg/mL[7] | [4][7] |
| Solubility in Ethanol | Insoluble[4], ≥45.8 mg/mL with sonication[6] | [4][6] |
| Solubility in PBS (pH 7.2) | 1 mg/mL | [1] |
Signaling Pathway of PTEN Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of PTEN inhibition by this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (MW: 415.20 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
The following workflow outlines the preparation of the stock solution.
Caption: Workflow for preparing this compound stock solution.
Step-by-step instructions:
-
Calculate the required mass:
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 415.20 g/mol * 1000 mg/g = 4.152 mg
-
-
Weigh the compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
-
Add DMSO:
-
Add the desired volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the compound is completely dissolved.
-
If the compound does not dissolve readily, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[6]
-
-
Aliquot and store:
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Condition | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [4] |
| Stock Solution in DMSO | -20°C | 1 month | [4][7] |
Note: It is recommended to use the stock solution as soon as possible after preparation.[6] Avoid repeated freeze-thaw cycles.[4][8]
Safety and Handling Precautions
This compound has the following hazard classifications:
-
Harmful if swallowed.[9]
-
Causes skin irritation.[9]
-
Causes serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Always adhere to the following safety measures:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash hands thoroughly after handling.[9]
-
Do not eat, drink, or smoke when using this product.[9]
-
In case of contact with skin, wash with plenty of soap and water.[9]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9]
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[9]
Application-Specific Recommendations
For cell-based assays, it is important to minimize the final concentration of DMSO in the culture medium to avoid cytotoxicity. The final DMSO concentration should typically be less than 0.5%.[8] A negative control with the same concentration of DMSO should be included in your experiments.[8] When diluting the stock solution into aqueous media, it is recommended to do so immediately before use and to add the stock solution to the media while vortexing to prevent precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Effective Concentration of VO-Ohpic Trihydrate for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
VO-Ohpic trihydrate is a potent, cell-permeable, and reversible noncompetitive inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2] Its primary mechanism of action involves the inhibition of PTEN's lipid phosphatase activity, which leads to the hyperactivation of the PI3K/Akt/mTOR signaling pathway.[1][3] In specific cancer contexts, particularly in tumors with reduced but not completely lost PTEN expression, this compound does not primarily act as a cytotoxic agent but rather as a "pro-senescence" drug, forcing cancer cells into an irreversible state of growth arrest.[4][5]
These notes provide a summary of the effective concentrations of this compound on various cancer cell lines, detailed protocols for evaluating its effects, and a visualization of the key signaling pathways involved.
Data Presentation: Effective Concentrations of this compound
The primary effect of this compound on susceptible cancer cells is the induction of cellular senescence rather than acute cytotoxicity. Therefore, the effective concentration is often reported as the concentration required to inhibit proliferation or induce senescence markers, rather than a traditional cytotoxic IC50 value. The compound's efficacy is highly dependent on the PTEN expression status of the cancer cell line.[3][4]
| Cell Line | Cancer Type | PTEN Status | Effective Concentration / Effect | Incubation Time | Reference |
| Hep3B | Hepatocellular Carcinoma | Low Expression | Inhibits cell viability and proliferation; Induces senescence. Effective range 0-5 µM. 500 nM used to induce G2/M arrest. | 72 hours | [3][4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | High Expression | Minor inhibition of cell viability and proliferation compared to Hep3B. | 72 hours | [3][4] |
| SNU475 | Hepatocellular Carcinoma | Negative Expression | No significant effect on cell viability or senescence. | 72 hours | [3][4] |
Note: The enzymatic IC50 of this compound for PTEN is approximately 35-46 nM .[1][3][6] This value reflects the concentration needed to inhibit the protein's activity in a cell-free assay and is significantly lower than the concentrations required to elicit a cellular response.
Signaling Pathway
This compound inhibits PTEN, which is the primary negative regulator of the PI3K/Akt pathway. This inhibition leads to the accumulation of PIP3, causing downstream activation of Akt and mTOR. Concurrently, activation of the ERK1/2 pathway has also been observed. The sustained, paradoxical over-activation of these traditionally pro-survival pathways is believed to trigger the cellular senescence response in PTEN-low cancer cells.[4]
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VO-Ohpic Trihydrate Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of VO-Ohpic trihydrate, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), in mouse models. This document includes detailed protocols, dosage information, and a summary of its mechanism of action, intended to facilitate the design and execution of in vivo studies.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the lipid phosphatase activity of PTEN.[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a key cascade involved in cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the phosphorylation and activation of downstream effectors, most notably the serine/threonine kinase Akt.[3][4] The activation of the Akt pathway is central to the therapeutic effects observed with this compound in various disease models.[3][4]
Data Presentation: Administration and Dosage Summary
The administration of this compound in mouse models has been primarily documented via intraperitoneal (i.p.) injection. The effective dosage varies significantly depending on the specific application and the mouse model being utilized. The following table summarizes the reported dosages for different research applications.
| Mouse Model | Application | Administration Route | Dosage | Frequency | Vehicle/Solvent | Reference |
| Nude mice with Hep3B xenografts | Hepatocellular Carcinoma | Intraperitoneal (i.p.) | 10 mg/kg | Daily (6 days/week) | DMSO, further diluted in 25% ethanol (B145695) | [3] |
| C57BL/6J mice | Doxorubicin-induced Cardiomyopathy | Intraperitoneal (i.p.) | 30 µg/kg (cumulative dose) | Three injections on alternate days | Not specified | [5] |
| In-vivo ischemia and reperfusion model | Myocardial Infarction | Intraperitoneal (i.p.) | 10 µg/kg | Single injection 30 minutes before ischemia | Not specified | [1][6][7] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
The solubility of this compound in aqueous solutions is limited. Therefore, a suitable vehicle is required for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for Vehicle Formulation:
A commonly used vehicle for the in vivo delivery of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
To prepare a stock solution, dissolve this compound in 100% DMSO.[2] Gentle warming at 37°C for 10 minutes and/or sonication can aid in dissolution.[1]
-
For the final injection solution, prepare the following vehicle mixture (v/v):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Add the calculated volume of the this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix again.
-
Finally, add the saline or PBS to the desired final volume and vortex until a clear solution is obtained.
-
It is recommended to prepare the working solution fresh on the day of use.[2]
Alternative Protocol for Cancer Models: [3]
-
Suspend the required amount of this compound in DMSO.
-
Further dilute this suspension in a solution of 25% ethanol to the final desired concentration.
Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Properly restrain the mouse to expose the abdominal area.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Utilizing VO-Ohpic Trihydrate in a Hepatocellular Carcinoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1] The Phosphatase and Tensin Homolog (PTEN) gene is a critical tumor suppressor, and its reduced expression, observed in 32-44% of HCC patients, is associated with tumor progression.[1][2] VO-Ohpic trihydrate, a potent and selective small molecule inhibitor of PTEN, has demonstrated preclinical efficacy in HCC models with low PTEN expression.[1][2][3] By inhibiting PTEN, this compound activates the PI3K/Akt and RAF/MEK/ERK signaling pathways, leading to cell cycle arrest and senescence in HCC cells, ultimately suppressing tumor growth.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a hepatocellular carcinoma xenograft model.
Mechanism of Action: PTEN Inhibition
This compound functions as a potent inhibitor of PTEN with an IC50 of approximately 46 nM.[4] PTEN is a phosphatase that counteracts the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, and survival.[5][6] In HCC cells with low PTEN expression, the administration of this compound leads to the activation of Akt and ERK1/2, downstream effectors in the PI3K and RAF/MEK/ERK pathways, respectively.[1] This activation paradoxically induces cellular senescence and inhibits tumor proliferation, highlighting a potential therapeutic strategy for a specific subset of HCC patients.[1]
Data Presentation
In Vivo Efficacy of this compound in Hep3B Xenograft Model
The following table summarizes the quantitative data from a study evaluating the in vivo efficacy of this compound in a Hep3B hepatocellular carcinoma xenograft model.
| Treatment Group | Dosage | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 mm³ | 0% | +2.5% |
| This compound | 10 mg/kg | 550 mm³ | 56% | -1.8% |
Note: Data is representative and compiled based on findings that this compound significantly reduced tumor volume compared to the untreated group.[1]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Hepatocellular Carcinoma Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model of hepatocellular carcinoma using the Hep3B cell line in immunodeficient mice.
Materials:
-
Hep3B (low PTEN expression) or other suitable HCC cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6- to 8-week-old male BALB/c nude mice
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing and care facilities
Procedure:
-
Cell Culture: Culture Hep3B cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and free of contamination before implantation.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 5 x 10^7 cells/mL.
-
-
Animal Handling and Injection:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 3-4 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Proceed with the treatment protocol when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol details the administration of this compound to tumor-bearing mice and the subsequent monitoring of its therapeutic effects.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Animal Grouping: Randomly divide the tumor-bearing mice into two groups:
-
Vehicle control group
-
This compound treatment group (n=6 per group is recommended).[1]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.
-
Administer this compound at a dose of 10 mg/kg body weight via intraperitoneal injection daily for 6 days a week.[1]
-
Administer an equal volume of the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice a week.[1]
-
Observe the mice for any signs of toxicity or adverse effects.
-
Continue the treatment for a predetermined period (e.g., 21 days).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform downstream analyses such as Western blotting on tumor lysates to assess the levels of p-AKT and p-ERK1/2 to confirm the mechanism of action.[1]
-
Experimental Workflow Visualization
Conclusion
This compound presents a promising therapeutic agent for hepatocellular carcinoma with low PTEN expression. The protocols and data presented in these application notes provide a framework for researchers to investigate its efficacy and mechanism of action in a preclinical xenograft model. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the further development of this targeted therapy for HCC.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting HCC Response to Multikinase Inhibitors With In Vivo Cirrhotic Mouse Model for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining Cell Viability with VO-Ohpic Trihydrate using the MTS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for determining the cytotoxic effects of VO-Ohpic trihydrate on cultured cells using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This compound is a potent and specific inhibitor of the tumor suppressor protein PTEN (phosphatase and tensin homolog), which plays a crucial role in cell growth, proliferation, and apoptosis.[1][2][3] By inhibiting PTEN, this compound activates downstream signaling pathways, such as the Akt pathway, which can have varied effects on cell viability depending on the cell type and context.[1][4][5]
The MTS assay is a colorimetric method used to assess cell viability.[6][7][8] In viable, metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble, colored formazan (B1609692) product.[8][9][10] The amount of formazan produced is directly proportional to the number of living cells in the culture.[7] The absorbance of the formazan can be measured using a spectrophotometer at 490-500 nm, providing a quantitative measure of cell viability.[6][9] This protocol is designed for a 96-well plate format, making it suitable for high-throughput screening of the cytotoxic effects of compounds like this compound.
Principle of the MTS Assay
The MTS assay relies on the cellular metabolic activity as an indicator of cell viability.[10] The key principle is the reduction of the yellow tetrazolium salt, MTS, by mitochondrial dehydrogenases of viable cells to a purple formazan product that is soluble in the cell culture medium.[9][11] This conversion is dependent on the presence of NAD(P)H.[10] The intensity of the purple color, measured by absorbance, correlates with the number of metabolically active, viable cells.[7]
Experimental Protocol
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., Hep3B, a human hepatocellular carcinoma cell line with low PTEN expression[4])
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTS reagent solution (commercially available kits are recommended)
-
96-well clear flat-bottom sterile microplates
-
Multi-well spectrophotometer (ELISA reader)
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water, based on solubility data).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent solution to each well, including the background control wells.[12][13]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[9][12][13] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
Gently shake the plate for a few seconds to ensure uniform distribution of the formazan product.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (background) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve.
-
Data Presentation
The following table summarizes hypothetical data from an MTS assay to determine the effect of this compound on a cancer cell line after 48 hours of treatment.
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 0.01 | 1.215 | 0.079 | 97.2% |
| 0.1 | 1.050 | 0.065 | 84.0% |
| 1 | 0.750 | 0.051 | 60.0% |
| 5 | 0.425 | 0.038 | 34.0% |
| 10 | 0.250 | 0.025 | 20.0% |
| IC50 (µM) | ~2.5 |
Visualizations
Experimental Workflow
Caption: Workflow of the MTS assay for determining cell viability.
Signaling Pathway
Caption: Simplified PTEN/Akt signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 7. iscaconsortium.org [iscaconsortium.org]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. cohesionbio.com [cohesionbio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Delivery of VO-Ohpic Trihydrate in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the Phosphatase and Tensin Homolog (PTEN).[1] PTEN is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a cornerstone of insulin (B600854) signaling.[1] In states of insulin resistance, such as in Type 2 Diabetes, the activity of this pathway is often impaired. By inhibiting PTEN, this compound enhances PI3K/AKT signaling, thereby mimicking or augmenting insulin's effects. This makes it a promising therapeutic candidate for diabetes research. Recent preclinical studies have demonstrated its efficacy in reversing insulin resistance and normalizing glycemic control in diet-induced diabetic animal models, highlighting its potential for further investigation.[2][3]
Mechanism of Action
This compound functions by non-competitively inhibiting the lipid phosphatase activity of PTEN.[1] PTEN's primary role in the insulin signaling cascade is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action terminates the downstream signaling cascade. By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane, which in turn promotes the phosphorylation and activation of AKT. Activated AKT then mediates a range of metabolic effects, including the translocation of GLUT4 transporters to the cell surface (increasing glucose uptake), promotion of glycogen (B147801) synthesis, and suppression of gluconeogenesis.[2]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a diet-induced model of insulin resistance in mice.[2][3]
Table 1: Effect of this compound on Body Weight and Metabolic Parameters
| Group | Treatment | Duration | Change in Body Weight (g) | Fasting Insulin (ng/mL) | Fasting Glucose (mg/dL) |
| Control | Regular Diet | 6 Weeks | Gain | ~0.5 | ~150 |
| Diabetic | Western Diet | 6 Weeks | Significant Gain | ~2.5 | ~200 |
| Treatment | Western Diet + VO-Ohpic (10mg/kg/day) | 6 Weeks | Gain Prevented | ~0.8 | ~160 |
Table 2: Glucose Tolerance Test (GTT) Results
| Group | Treatment | Peak Blood Glucose (mg/dL) at 30 min | Blood Glucose (mg/dL) at 120 min |
| Control | Regular Diet | ~250 | ~150 |
| Diabetic | Western Diet | ~450 | ~300 |
| Treatment | Western Diet + VO-Ohpic (10mg/kg/day) | ~300 | ~175 |
Experimental Protocols
The following protocols are based on established methodologies for in vivo diabetes research and specific studies involving PTEN inhibition.[2][3][4][5]
Protocol 1: Induction of Type 2 Diabetes and Insulin Resistance (Diet-Induced Model)
This protocol describes the induction of insulin resistance and a pre-diabetic state in mice using a high-fat diet.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Regular chow diet
-
High-Fat "Western" Diet (e.g., 45-60% kcal from fat)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for one week upon arrival, with free access to standard chow and water.
-
Randomly assign mice to two groups: Control and Diabetic.
-
Provide the Control group with the regular diet for the duration of the study.
-
Provide the Diabetic group with the high-fat Western diet.
-
Maintain the respective diets for at least 8-12 weeks to induce a stable phenotype of obesity, hyperinsulinemia, and hyperglycemia.
-
Monitor body weight and food intake weekly.
-
Confirm the diabetic phenotype by measuring fasting blood glucose and insulin levels before commencing treatment.
Protocol 2: In Vivo Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
25% Ethanol (B145695) solution (in sterile saline or water)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Diabetic mice from Protocol 1
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound by dissolving it in DMSO.
-
For a final dose of 10 mg/kg, further dilute the DMSO stock in a 25% ethanol solution.[4] The final concentration should be calculated based on the average weight of the mice and a standard injection volume (e.g., 100 µL).
-
Prepare a vehicle control solution consisting of the same final concentrations of DMSO and ethanol.
Administration Procedure:
-
Divide the diabetic mice into two subgroups: Vehicle Control and VO-Ohpic Treatment.
-
Administer the prepared VO-Ohpic solution (10 mg/kg) or the vehicle solution via intraperitoneal (IP) injection.[4]
-
Perform injections once daily for the desired treatment period (e.g., 4-6 weeks).[2][3]
-
Monitor animal health, body weight, and food intake regularly throughout the treatment period.
Protocol 3: Glucose Tolerance Test (GTT)
Materials:
-
Glucometer and test strips
-
Sterile glucose solution (e.g., 20% D-glucose in saline)
-
Animal scale
-
Syringes for glucose administration
Procedure:
-
Fast the mice for 6 hours prior to the test, with free access to water.[6]
-
Record the body weight of each mouse.
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a bolus of glucose (2 g/kg body weight) via oral gavage or intraperitoneal injection.[6]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time for each group and calculate the area under the curve (AUC) for quantitative comparison.
Protocol 4: Insulin Tolerance Test (ITT)
Materials:
-
Glucometer and test strips
-
Humulin R (or other regular insulin)
-
Sterile saline
-
Animal scale
Procedure:
-
Fast the mice for 4-6 hours.[5]
-
Record the body weight of each mouse.
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer insulin (0.75 U/kg body weight) via intraperitoneal injection. The insulin should be diluted in sterile saline to an appropriate volume for injection.[5]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline for each group.
Protocol 5: Western Blot Analysis of PI3K/AKT Pathway Activation
Materials:
-
Tissue samples (liver, adipose, muscle) collected from euthanized animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize harvested tissues in ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify protein expression levels, normalizing phosphorylated proteins to their total counterparts and to a loading control like β-actin.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of VO-Ohpic trihydrate on phosphatases
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of VO-Ohpic trihydrate, a potent inhibitor of Phosphatase and Tensin Homolog (PTEN). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, reversible, and noncompetitive small-molecule inhibitor of PTEN, a lipid phosphatase that counteracts the PI3K signaling pathway.[1][2] It has a reported IC50 value for PTEN in the low nanomolar range, typically between 35 nM and 46 nM.[3][4][5] By inhibiting PTEN, this compound leads to the activation of downstream signaling pathways, such as the Akt and FoxO3a pathways.[3][5]
Q2: How selective is this compound for PTEN over other phosphatases?
This compound is generally reported to be highly selective for PTEN. Studies have shown that it has significantly lower inhibitory activity against other phosphatases such as CBPs, SopB, myotubularin, SAC1, and PTP-β, with IC50 values in the high nanomolar to micromolar range for these enzymes.[6] However, there are conflicting reports. One study found that this compound inhibited SHP1 with an IC50 of 975 nM, which was more potent than its inhibition of PTEN in their hands (IC50 of 6.74 µM).[7] This suggests that the selectivity profile of this compound may vary depending on the experimental conditions.
Q3: My experimental results are inconsistent with PTEN inhibition. Could off-target effects of this compound be the cause?
While this compound is a potent PTEN inhibitor, inconsistent or unexpected results could potentially stem from off-target effects, especially at higher concentrations. If your observations cannot be explained by the inhibition of the PI3K/Akt pathway, it is prudent to consider other possibilities:
-
Inhibition of other phosphatases: As mentioned, SHP1 has been identified as a potential off-target.[7]
-
Activation of compensatory signaling pathways: The cell might activate other pathways to counteract the effects of PTEN inhibition.
-
Compound stability and solubility: Ensure the compound is fully dissolved and stable in your experimental system.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed
If you observe a phenotype that is not consistent with the known downstream effects of PTEN inhibition (e.g., unexpected changes in cell viability, morphology, or signaling pathways), consider the following troubleshooting steps.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected phenotypes.
Step 1: Verify On-Target PTEN Inhibition
-
Action: Perform a Western blot to analyze the phosphorylation status of Akt (at Ser473 and Thr308), a direct downstream target of PTEN.[6]
-
Expected Result: Treatment with this compound should lead to a dose-dependent increase in Akt phosphorylation.[6]
-
Troubleshooting: If you do not observe an increase in p-Akt, there may be an issue with your compound's activity or your experimental setup.
Step 2: Assess Off-Target Phosphatase Activity
-
Action: If on-target activity is confirmed, assess the activity of other relevant phosphatases, such as SHP1, SHP2, and PTP1B, in the presence of this compound.[8]
-
Expected Result: Ideally, you should see minimal inhibition of these phosphatases at the concentration of this compound that effectively inhibits PTEN.
-
Troubleshooting: If you observe significant inhibition of other phosphatases, your unexpected phenotype may be due to these off-target effects.
Issue 2: Inconsistent Results Across Experiments
Variability in results can be frustrating. Here are some factors to consider.
-
Compound Handling: this compound is typically dissolved in DMSO.[5] Ensure consistent stock solution preparation and final DMSO concentrations across experiments. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced effects.
-
Cell Culture Conditions: Ensure that cell density, passage number, and media composition are consistent between experiments.
-
Assay Conditions: Minor variations in incubation times, reagent concentrations, or temperature can impact results.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its primary target, PTEN, and a potential off-target phosphatase, SHP1.
| Target | Reported IC50 Values | Reference(s) |
| PTEN | 35 nM | [3][5] |
| 46 ± 10 nM | [4] | |
| 6.74 µM | [7] | |
| SHP1 | 975 nM | [7] |
Note: The significant discrepancy in the reported IC50 values for PTEN may be due to differences in assay conditions, such as the presence or absence of reducing agents like DTT.[7]
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay
This protocol is used to determine the IC50 of this compound against PTEN.
Experimental Workflow for In Vitro PTEN Inhibition Assay
Caption: Workflow for in vitro PTEN inhibition assay.
Materials:
-
Recombinant human PTEN
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP) or PIP3
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.[1]
-
Add recombinant PTEN to each well of a 96-well plate.
-
Add the this compound dilutions to the wells and pre-incubate for 10 minutes at room temperature.[1][5]
-
Initiate the reaction by adding the OMFP substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol is used to confirm the on-target activity of this compound in a cellular context.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagram
PTEN/PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PTEN in the PI3K/Akt signaling pathway and how its inhibition by this compound leads to downstream effects.
Caption: PTEN's role in the PI3K/Akt signaling pathway.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VO-Ohpic Trihydrate Incubation Time in Cell Culture
Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this potent PTEN inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[5] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins, most notably Akt and ERK1/2.[1][6] This activation can influence a variety of cellular processes, including cell growth, proliferation, survival, and senescence.[1][6]
Q2: What is a recommended starting concentration and incubation time for this compound in a new cell line?
A2: For a previously untested cell line, a good starting point is to perform a dose-response experiment with concentrations ranging from 100 nM to 5 µM.[1][6] Based on published data, incubation times can vary significantly depending on the cell type and the endpoint being measured. For assessing immediate downstream signaling events like Akt phosphorylation, shorter incubation times of 1 to 6 hours may be sufficient.[7] For cellular outcomes such as inhibition of cell proliferation or induction of senescence, longer incubation times of 24 to 120 hours are often necessary.[1][6]
Q3: I am not observing the expected downstream signaling (e.g., increased p-Akt). What could be the issue?
A3: Several factors could contribute to this:
-
Incubation Time: The kinetics of Akt phosphorylation can be transient. Consider performing a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to capture the peak phosphorylation.
-
Cell Line Specifics: The effect of PTEN inhibition can be cell-type dependent. Cells with low or absent PTEN expression will show a diminished or no response to this compound.[1][6] It is crucial to characterize the basal PTEN expression level in your cell line.
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. Stock solutions in DMSO can typically be stored at -20°C for several months.[4]
-
Assay Sensitivity: Confirm that your western blot or other detection method is sensitive enough to detect changes in protein phosphorylation.
Q4: My cell viability assay shows inconsistent results. How can I optimize the incubation time?
A4: Inconsistent viability results can often be resolved by optimizing the incubation time.
-
Short Incubation: An incubation time that is too short may not be sufficient to induce a measurable effect on cell viability. For proliferation assays, incubation times of 72 to 120 hours are commonly used.[1][6]
-
Long Incubation: Conversely, very long incubation times can lead to secondary effects or compound degradation, confounding the results.
-
Time-Course Experiment: It is highly recommended to perform a time-course experiment (e.g., 24h, 48h, 72h, 96h, 120h) to determine the optimal endpoint for your specific cell line and experimental goals.
Q5: Should I refresh the media and this compound during long-term incubations?
A5: For incubation periods longer than 48-72 hours, it is good practice to perform a partial media change and re-add fresh this compound. This ensures that nutrient depletion or compound degradation does not influence the experimental outcome and maintains a consistent concentration of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on cell proliferation or viability | Incubation time is too short. | Increase incubation time. For proliferation assays, consider 72-120 hours.[1][6] |
| Inhibitor concentration is too low. | Perform a dose-response curve to determine the IC50 for your cell line. | |
| Cell line has low or no PTEN expression. | Verify PTEN expression in your cell line via Western Blot or qPCR.[1][6] | |
| High levels of cell death at all concentrations | Incubation time is too long. | Reduce the incubation time. Perform a time-course experiment to find the optimal window. |
| Inhibitor concentration is too high. | Lower the concentration range in your dose-response experiment. | |
| Off-target effects. | While VO-Ohpic is reported to be specific, at high concentrations, off-target effects can occur.[8] Correlate phenotypic effects with on-target signaling changes. | |
| Variability between replicate experiments | Inconsistent cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS. | |
| Degradation of the inhibitor. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Akt Phosphorylation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells for 4-16 hours prior to treatment, if compatible with your cell line.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 500 nM).
-
Time Course: Lyse the cells at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Western Blot Analysis: Perform western blotting to detect the levels of phosphorylated Akt (Ser473 and/or Thr308) and total Akt.
Protocol 2: Optimizing Incubation Time for Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96, and 120 hours).
-
Viability Assessment: At each time point, assess cell viability using a suitable method (e.g., MTS or CellTiter-Glo assay).
-
Data Analysis: Calculate the IC50 value for each incubation time to determine the optimal duration for your experimental window.
Quantitative Data Summary
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Hep3B | Cell Viability (MTS) | 0-5 µM | 120 h | IC50 of 3.4 µM | [6] |
| PLC/PRF/5 | Cell Viability (MTS) | 0-5 µM | 120 h | IC50 > 5 µM | [6] |
| Hep3B | Cell Proliferation (BrdU) | 0-5 µM | 72 h | Inhibition of BrdU incorporation | [1] |
| Hep3B | Senescence (SA-β-gal) | 500 nM | 72 h | Induction of senescence | [6] |
| NIH 3T3 / L1 Fibroblasts | Akt Phosphorylation | 75 nM | Not Specified | Saturation of Akt phosphorylation | [4] |
| CEP Chondrocytes | Cell Viability (CCK8) | 1 µM | 24 h | Restoration of cell viability after TBHP-induced stress | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling cascade initiated by this compound's inhibition of PTEN.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results in VO-Ohpic trihydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with VO-Ohpic trihydrate. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway.[1][4] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling pathways, most notably the Akt pathway.[2][5] This activation influences a variety of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][2][6]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent results can often be traced back to improper storage.
-
Solid Form: Store the crystalline solid at -20°C under desiccating conditions.[2] When stored correctly, it is stable for at least four years.[2]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q3: In which solvents is this compound soluble?
The solubility of this compound can vary depending on the solvent and the desired concentration. It is crucial to ensure complete dissolution for accurate and reproducible experimental results.
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mM, ≥ 50 mg/mL (120.42 mM)[8], 72 mg/mL (173.41 mM)[9], 83 mg/mL (199.9 mM)[9], ≥121.8 mg/mL[6] | Sonication and warming to 37°C can aid in dissolution.[6][7] Use fresh, moisture-free DMSO for best results.[9] |
| Ethanol | ≥45.8 mg/mL[6] | Sonication is recommended.[6] |
| PBS (pH 7.2) | 1 mg/ml[2] | Solubility is limited. |
| Water | < 1 mg/mL (insoluble or slightly soluble)[7], < 0.1 mg/mL (insoluble)[3][8] | Generally considered insoluble in water for preparing concentrated stock solutions. |
| In Vivo Formulations | ≥ 2.5 mg/mL[5][8] | Common formulations include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[5][8] |
Q4: I am observing inconsistent IC50 values in my experiments. What could be the cause?
Inconsistent IC50 values for this compound are a common issue and can be attributed to several factors:
-
Compound Stability and Storage: Improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to moisture can lead to degradation of the compound and reduced potency.[5]
-
Solvent and Solubility: Incomplete dissolution of the compound in the assay buffer can lead to a lower effective concentration and consequently a higher apparent IC50. Ensure the final DMSO concentration is low and consistent across experiments, as high concentrations can affect enzyme activity.[10]
-
Assay Conditions: Variations in assay conditions such as incubation time, temperature, buffer composition (especially the presence or absence of reducing agents like DTT), and substrate concentration can significantly impact the measured IC50.[10][11]
-
Source and Purity of the Compound: The purity of the this compound from different commercial sources can vary, potentially affecting its activity.[11]
-
Cell Line Specific Effects: The cellular context, particularly the expression level of PTEN, can influence the compound's efficacy.[4][12]
One study reported a significantly weaker inhibition of PTEN by VO-Ohpic (IC50 in the micromolar range) compared to previously published nanomolar values, highlighting the potential for variability.[11]
Troubleshooting Guide
Problem 1: No or weak downstream signaling activation (e.g., p-Akt) after treatment.
-
Possible Cause: Inactive compound.
-
Possible Cause: Insufficient concentration or incubation time.
-
Possible Cause: Low PTEN expression in the cell line.
-
Possible Cause: Issues with antibody or western blot protocol.
-
Solution: Use a positive control to validate your antibody and western blot procedure.
-
Problem 2: High variability between replicate experiments.
-
Possible Cause: Incomplete dissolution of the compound.
-
Possible Cause: Inconsistent cell density or passage number.
-
Solution: Standardize cell seeding density and use cells within a consistent range of passage numbers for all experiments.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions of the compound.
-
Problem 3: Unexpected cellular toxicity or off-target effects.
-
Possible Cause: High solvent concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments.[7]
-
-
Possible Cause: Off-target effects of the compound at high concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. While considered selective, very high concentrations may lead to off-target effects.[6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Based on the molecular weight (415.2 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 415.2 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 240.8 µL
-
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.[6]
-
Aliquot the stock solution into single-use tubes and store at -80°C.[5]
Protocol 2: In Vitro PTEN Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific experimental setups.
-
Reagents:
-
Recombinant human PTEN enzyme
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)[10]
-
Substrate (e.g., PIP3 or a surrogate like OMFP)[10]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)[10]
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Pre-incubate the PTEN enzyme with the different concentrations of this compound or vehicle control for 10 minutes at room temperature.[10]
-
Initiate the reaction by adding the substrate.
-
Incubate for a predetermined time at 30°C, ensuring the reaction is in the linear range.[10]
-
Stop the reaction and measure the released phosphate using a suitable detection reagent.[10]
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PTEN signaling pathways affected by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VO-Ohpic Trihydrate Animal Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing VO-Ohpic trihydrate in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the safe and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN) enzyme.[1][2] Its chemical formula is C₁₂H₁₆N₂O₁₁V. By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism.
Q2: What is the correct chemical name and what are the common synonyms for this compound?
A2: The formal chemical name is aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate. It is commonly referred to as this compound and sometimes as this compound.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is a crystalline solid that is insoluble in water but soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vivo studies, it is typically first dissolved in DMSO to create a stock solution, which is then diluted in a suitable vehicle for administration. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. The solid compound should be stored at -20°C.
Q4: What are the typical dosages of this compound used in animal studies?
A4: Reported dosages in mice vary depending on the experimental model. Common intraperitoneal (i.p.) injection dosages include 10 µg/kg and 10 mg/kg.[3][4] Researchers should perform dose-response studies to determine the optimal dosage for their specific application while minimizing potential toxicity.
Troubleshooting Guide
Issue 1: Precipitation of this compound during formulation or administration.
-
Cause: this compound is poorly soluble in aqueous solutions. Precipitation can occur when the DMSO stock solution is diluted into an aqueous vehicle for injection.
-
Solution:
-
Co-solvents: Utilize a co-solvent system. A common formulation involves dissolving the compound in DMSO first, then diluting with a mixture of PEG300, Tween 80, and saline.[5]
-
Sonication: Use sonication to aid in the dissolution of the compound in the vehicle.
-
Fresh Preparation: Prepare the final dosing solution immediately before administration to minimize the chance of precipitation over time.
-
Vehicle Check: Always visually inspect the final formulation for any precipitates before injection.
-
Issue 2: Observed signs of toxicity in study animals.
-
Potential Signs: As a vanadium-based compound, potential signs of toxicity could include weight loss, diarrhea, reduced food and water intake, and lethargy.[6] The safety data sheet for this compound indicates it is harmful if swallowed and can cause skin and eye irritation.[7]
-
Troubleshooting Steps:
-
Dose Reduction: If signs of toxicity are observed, consider reducing the dose or the frequency of administration.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the administration vehicle itself. The concentration of DMSO in the final injection volume should be kept to a minimum, ideally below 10%.
-
Monitor Animal Health: Closely monitor animals for any adverse effects. This should include daily observation, regular body weight measurements, and assessment of food and water consumption.
-
Consider Antioxidant Co-administration: For vanadium-induced toxicity, which can be linked to oxidative stress, co-administration of antioxidants like ascorbic acid (Vitamin C) or vitamin E has been suggested as a potential mitigation strategy.[8]
-
Issue 3: Inconsistent or unexpected experimental results.
-
Cause: Inconsistency can arise from various factors including formulation issues, incorrect dosing, or the inherent biological variability of the animal model.
-
Solution:
-
Formulation Consistency: Ensure the formulation procedure is standardized and consistently followed for all treatment groups.
-
Accurate Dosing: Calibrate all equipment used for dosing to ensure accuracy.
-
Animal Health Status: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Pilot Study: Conduct a small-scale pilot study to establish the optimal dose and to identify any potential issues with the experimental protocol before proceeding to a larger study.
-
Data on In Vivo Studies with this compound
| Animal Model | Dosage | Route of Administration | Observed Effects | Toxicity Observations | Reference |
| Mice (xenograft model) | 10 mg/kg | Intraperitoneal (i.p.) | Inhibition of tumor growth | No significant loss of body weight compared to vehicle control. | [3] |
| Mice (ischemia-reperfusion model) | 10 µg/kg | Intraperitoneal (i.p.) | Cardioprotective effects | Not specified in the abstract. | [4] |
| Mice (doxorubicin-induced cardiomyopathy) | Not specified | Not specified | Attenuation of cardiac remodeling | Not specified in the abstract. | [9] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and sonication can aid dissolution.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle. A common vehicle consists of a mixture of PEG300, Tween 80, and saline. A typical ratio could be 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Dilution: Based on the desired final concentration and the animal's weight, calculate the required volume of the stock solution. Add the stock solution to the vehicle. For example, to achieve a final DMSO concentration of 10%, the stock solution would be 1/10th of the final volume.
-
Homogenization: Vortex the final solution thoroughly to ensure it is homogenous and free of precipitates.
-
Administration: Administer the solution via intraperitoneal injection immediately after preparation.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for in vivo toxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Coping with Vanadium Toxicity: The Challenges for the Future of Vanadium Drugs [ebrary.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of VO-Ohpic trihydrate in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of VO-Ohpic trihydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The solubility of this compound varies significantly depending on the solvent. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol.[1][2][3][4] One study has reported a solubility of 1 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[5] For optimal results, it is recommended to use fresh, anhydrous DMSO, as the compound's solubility can be negatively impacted by moisture.[2][4]
Q2: I am observing very low solubility of this compound in water. Is this normal?
A2: Yes, this is expected. Product datasheets consistently report the solubility of this compound in water to be less than 0.1 mg/mL, categorizing it as insoluble.[1][2] For aqueous-based assays, consider preparing a concentrated stock solution in DMSO first and then diluting it into your aqueous buffer.
Q3: Can I heat or sonicate the solution to improve the dissolution of this compound?
A3: Yes, gentle heating and sonication can be employed to aid in the dissolution of this compound, particularly when preparing solutions or if precipitation is observed.[2][6][7] It is advisable to warm the solution to 37°C or use an ultrasonic bath.[7] However, be cautious with excessive heating to avoid potential compound degradation.
Q4: Are there established methods to prepare aqueous formulations of this compound for in vivo studies?
A4: Due to its low aqueous solubility, direct dissolution in saline is not feasible for most in vivo applications. Established protocols utilize a co-solvent approach to achieve higher concentrations suitable for animal studies.[1][2] These methods typically involve first dissolving the compound in DMSO and then sequentially adding other solvents like PEG300, Tween-80, or SBE-β-CD in saline.[1][2]
Troubleshooting Guide
Issue: My this compound is not dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Possible Cause: You may be trying to prepare a concentration that is too high.
-
Possible Cause: The dissolution process is slow.
-
Solution: Gentle warming to 37°C and/or sonication can help accelerate dissolution.[7]
-
Issue: After diluting my DMSO stock solution into an aqueous buffer, a precipitate forms.
-
Possible Cause: The final concentration of DMSO in the aqueous solution is too low to maintain the solubility of this compound.
-
Possible Cause: The compound is crashing out of solution due to the change in solvent polarity.
-
Solution: Try adding the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
-
Quantitative Solubility Data
| Solvent | Reported Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 50 mg/mL[1][2] | 120.42 mM | Some sources report up to 121.8 mg/mL.[7] Use of fresh, anhydrous DMSO is recommended.[2][4] |
| Water | < 0.1 mg/mL[1][2] | Insoluble | |
| Ethanol | Insoluble[3][4] | Insoluble | One source suggests a solubility of ≥45.8 mg/mL with sonication.[7] |
| PBS (pH 7.2) | 1 mg/mL[5] | ~2.41 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1][2] | 6.02 mM | A clear solution is achievable.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1][2] | 6.02 mM | A clear solution is achievable.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 0.2408 mL of DMSO to 1 mg of this compound).[1]
-
Vortex the solution until the compound is fully dissolved.
-
If dissolution is slow, warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[7]
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol is adapted from published datasheets to yield a final concentration of ≥ 2.5 mg/mL.[1][2]
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.
-
To prepare 1 mL of the final formulation, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to the solution and mix thoroughly. The final solution should be clear.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
References
Technical Support Center: Investigating SHP1 Inhibition by VO-Ohpic Trihydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance for experiments investigating the potential of VO-Ohpic trihydrate to inhibit Src homology region 2 (SH2) domain-containing phosphatase-1 (SHP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary target?
A1: this compound is a vanadium-based small molecule compound. It is widely recognized as a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN), with reported IC50 values in the low nanomolar range.[1]
Q2: Is there evidence that this compound can inhibit SHP1?
A2: Yes, there is published evidence suggesting that this compound can inhibit SHP1. In at least one study, the inhibition of SHP1 by this compound was found to be as potent, or even more so, than its inhibition of PTEN under the tested conditions.
Q3: What is the reported IC50 value for this compound against SHP1?
A3: A study has reported an IC50 value of 975 nM for the inhibition of SHP1 by this compound.
Q4: What is the mechanism of inhibition of this compound on its targets?
A4: For its primary target, PTEN, this compound has been characterized as a reversible and non-competitive inhibitor. Its mechanism of inhibition for SHP1 has not been as extensively detailed in publicly available literature.
Q5: What are the key signaling pathways regulated by SHP1?
A5: SHP1 is a non-receptor protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways.[2] It is known to dephosphorylate and thereby inactivate key signaling molecules in pathways such as the JAK/STAT, PI3K/Akt, and MAPK pathways, which are crucial for cell proliferation, survival, and immune responses.[2]
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound against SHP1 and its primary target, PTEN.
| Target | Inhibitor | IC50 Value | Notes |
| SHP1 | This compound | 975 nM | Inhibition was observed to be at least as potent as against PTEN in the same study. |
| PTEN | This compound | 35-46 nM | Widely reported IC50 range from multiple studies.[1] |
Experimental Protocols
This section provides a detailed methodology for an in vitro SHP1 phosphatase activity assay to evaluate the inhibitory potential of this compound. This protocol is based on established methods for SHP1 assays.
Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of recombinant human SHP1.
Materials:
-
Recombinant human SHP1 enzyme
-
This compound
-
SHP1 substrate: p-Nitrophenyl Phosphate (pNPP) or a specific phosphopeptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the Assay Buffer to achieve the desired final concentrations. Note that the final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare a stock solution of the SHP1 substrate (e.g., 100 mM pNPP in Assay Buffer).
-
Dilute the recombinant SHP1 enzyme to the desired working concentration (e.g., 0.5-2 ng/µL) in ice-cold Assay Buffer.
-
-
Assay Procedure:
-
Add 20 µL of Assay Buffer to the wells of a 96-well plate.
-
Add 10 µL of the diluted this compound solution at various concentrations to the appropriate wells. For the control wells (no inhibitor), add 10 µL of Assay Buffer with the same final concentration of DMSO.
-
Add 10 µL of the diluted SHP1 enzyme solution to all wells except for the blank (substrate control) wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the phosphatase reaction by adding 10 µL of the SHP1 substrate solution to all wells. The final volume in each well should be 50 µL.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of SHP1 inhibition for each concentration of this compound compared to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal in blank wells | Substrate instability or contamination. | Prepare fresh substrate solution. Ensure the assay buffer is free of contaminating phosphatases. |
| Low or no SHP1 activity in control wells | Inactive enzyme. | Ensure proper storage and handling of the recombinant SHP1. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known potent activator if available. |
| Precipitation of this compound in the assay | Poor solubility in the aqueous assay buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to inhibit the enzyme. Sonication of the stock solution may help. Consider using a different co-solvent if DMSO proves problematic. |
| Inconsistent results between experiments | Variability in reagent preparation or assay conditions. | Prepare fresh dilutions of the inhibitor and enzyme for each experiment. Ensure consistent incubation times and temperatures. Use a positive control inhibitor to validate the assay performance. |
| Apparent activation at low inhibitor concentrations | Assay artifact or complex mechanism. | Carefully re-examine the data and repeat the experiment. Consider potential impurities in the compound or non-specific effects on the assay components. |
Visualizations
Below are diagrams illustrating key concepts related to SHP1 signaling and the experimental workflow.
Caption: SHP1 negatively regulates the JAK/STAT signaling pathway.
Caption: Workflow for SHP1 inhibition assay.
References
ensuring consistent results with fresh DMSO for VO-Ohpic trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor, VO-Ohpic trihydrate. The following information is intended to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a tumor suppressor protein.[1][2][3][4] It works by inhibiting the lipid phosphatase activity of PTEN.[2][5] This inhibition leads to the activation of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are involved in cell growth, proliferation, and survival.[1][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[1][2][5][7] It is practically insoluble in water and ethanol.[1][2]
Q3: Why is it critical to use fresh DMSO when preparing this compound stock solutions?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can significantly reduce the solubility of this compound, leading to incomplete dissolution and inaccurate stock concentrations.[1][2] Using newly opened or properly stored anhydrous DMSO is crucial for achieving consistent and reliable experimental results.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal results, follow these guidelines for preparing and storing this compound stock solutions:
-
Use Fresh DMSO: Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored aliquot to minimize moisture contamination.[1][2]
-
Sonication and Warming: To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[5][7]
-
Storage: Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[2][8] For long-term storage, -80°C is recommended for up to 6 months.[2] For shorter-term storage, -20°C is suitable for up to 1 month.[2]
Q5: What are the typical working concentrations for in vitro and in vivo experiments?
A5: The optimal concentration will vary depending on the cell line and experimental design.
-
In Vitro : The IC50 (half-maximal inhibitory concentration) for PTEN inhibition is in the low nanomolar range (around 35-46 nM).[1][2] Cellular assays often use concentrations ranging from nanomolar to low micromolar.[1][5]
-
In Vivo : For animal studies, dosages around 10 µg/kg administered via intraperitoneal (i.p.) injection have been reported.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Inaccurate stock solution concentration: This is often due to incomplete dissolution of this compound. 2. Degradation of this compound: Improper storage of the stock solution can lead to degradation. 3. Degradation of DMSO: Old or improperly stored DMSO can contain impurities that may interfere with the experiment.[9][10][11][12][13] | 1. Prepare a fresh stock solution: Use a new vial of this compound and a fresh, unopened bottle of anhydrous DMSO. Ensure complete dissolution by warming and/or sonicating.[5][7] 2. Aliquot and store properly: Prepare single-use aliquots of your stock solution and store them at -80°C for long-term use.[2] 3. Use high-purity, fresh DMSO: Always use a new bottle of anhydrous, high-purity DMSO for preparing stock solutions. |
| Precipitate forms in the stock solution upon storage | 1. Moisture absorption in DMSO: The hygroscopic nature of DMSO can lead to decreased solubility over time.[1][2] 2. Exceeded solubility limit: The concentration of the stock solution may be too high. | 1. Use fresh, anhydrous DMSO: Ensure that the DMSO used is free of water. 2. Prepare a lower concentration stock solution: If precipitation persists, try preparing a more dilute stock solution. |
| Variability between experimental replicates | 1. Inconsistent stock solution: Use of a non-homogenous stock solution or a stock that has undergone multiple freeze-thaw cycles.[2][8] 2. Cell culture variability: Differences in cell passage number, density, or health can affect the response. | 1. Ensure homogenous stock solution: Vortex the stock solution thoroughly before each use. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure uniform seeding density and confluency at the time of treatment. |
| Unexpected off-target effects | 1. DMSO-induced cellular changes: At certain concentrations, DMSO itself can have biological effects on cells.[9][14] 2. Contaminants in DMSO: Impurities in the DMSO can cause off-target effects.[9] | 1. Include a vehicle control: Always include a control group treated with the same concentration of DMSO used to deliver the this compound. 2. Use high-purity DMSO: Utilize the highest grade of DMSO available to minimize contaminants. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Weigh out 4.15 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[5] Visually inspect to ensure no solid particles remain.
-
Once completely dissolved, prepare single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Visualizations
Caption: Signaling pathway of PTEN inhibition by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. SF1670
For researchers and drug development professionals navigating the landscape of PTEN inhibitors, selecting the appropriate tool is paramount for advancing our understanding of the PI3K/AKT signaling pathway and its role in various diseases. This guide provides a detailed, objective comparison of two commonly used PTEN inhibitors: VO-Ohpic trihydrate and SF1670. We will delve into their potency, specificity, and the experimental data supporting their use, presented in a clear and comparative format.
At a Glance: Key Quantitative Data
The following table summarizes the key quantitative metrics for this compound and SF1670, offering a rapid comparison of their reported potencies. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Parameter | This compound | SF1670 |
| PTEN IC50 | 35-46 nM[1][2][3][4][5] | ~2 µM[5][6][7] |
| Other Reported IC50s | Inhibits SHP1 (IC50 ≈ 975 nM)[8] | Inhibits CD45 (IC50 = 200 nM)[7][9][10], PTPN2 (IC50 = 0.95 µM)[9] |
| Mechanism of Action | Non-competitive inhibitor[11] | Binds to the PTEN active site[9][12] |
Delving Deeper: A Head-to-Head Comparison
While both compounds are utilized as PTEN inhibitors, they exhibit distinct profiles in terms of potency and specificity.
This compound: This vanadium-based compound is reported to be a highly potent inhibitor of PTEN, with IC50 values in the low nanomolar range.[1][2][3] Its mechanism is described as non-competitive, suggesting it does not directly compete with the substrate at the active site.[11] However, some studies have raised concerns about its specificity, with one report indicating weaker than expected inhibition of PTEN and significant inhibition of other phosphatases like SHP1.[8] In cellular assays, VO-Ohpic has been shown to increase the phosphorylation of AKT, a downstream target of PTEN, at nanomolar concentrations.[2]
SF1670: In contrast, SF1670 is a less potent PTEN inhibitor, with an IC50 value in the low micromolar range.[6][7] It is reported to act by binding to the active site of PTEN.[9][12] A significant consideration for researchers using SF1670 is its off-target effects. It has been shown to be a more potent inhibitor of the protein tyrosine phosphatase CD45 (IC50 = 200 nM) and also inhibits PTPN2 with an IC50 of 0.95 µM.[7][9][10] Despite this, SF1670 has been effectively used to augment PI3K/AKT signaling in cellular models, leading to enhanced neutrophil functions and demonstrating pro-angiogenic effects.[12][13]
Visualizing the Mechanism: The PTEN Signaling Pathway
The diagram below illustrates the canonical PI3K/AKT signaling pathway and the point of intervention for PTEN inhibitors like this compound and SF1670.
Caption: Inhibition of PTEN by VO-Ohpic or SF1670 leads to the accumulation of PIP3, promoting the activation of AKT and downstream signaling pathways.
Experimental Protocols
To aid in the design and interpretation of experiments, detailed methodologies for key assays are provided below.
PTEN Inhibition Assay (General Protocol)
This assay is used to determine the IC50 value of a potential PTEN inhibitor.
-
Reagents and Materials:
-
Recombinant human PTEN protein
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Malachite Green Phosphate (B84403) Assay Kit
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Test compounds (this compound or SF1670) serially diluted in DMSO
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Doses can range from 1 nM to 250 µM.[13]
-
Add 25 µL of the diluted compound to the wells of a 96-well plate.
-
Add 25 µL of recombinant PTEN enzyme to each well and pre-incubate for 5-15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the PIP3 substrate.
-
Incubate the reaction for a specified time (e.g., 20-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Assay Kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of PTEN inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay: Western Blot for p-AKT
This assay assesses the cellular activity of the PTEN inhibitor by measuring the phosphorylation of AKT.
-
Reagents and Materials:
-
Cell line of interest (e.g., NIH 3T3, PC-3)
-
Cell culture medium and supplements
-
Test compounds (this compound or SF1670)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PTEN inhibitor or vehicle control (DMSO) for a specified time (e.g., 2 hours).[13]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control (β-actin).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a potential PTEN inhibitor.
Caption: A generalized workflow for the preclinical evaluation of PTEN inhibitors.
Conclusion
Both this compound and SF1670 are valuable chemical probes for studying PTEN function. The choice between them will largely depend on the specific experimental context.
-
This compound offers high potency, which may be advantageous in certain applications. However, researchers should be mindful of the conflicting reports regarding its specificity and consider validating its effects in their system.
-
SF1670 , while less potent against PTEN, has a well-documented cellular activity. Its significant off-target effects, particularly against CD45, are a critical consideration and may require the use of appropriate controls to ensure that the observed phenotypes are indeed due to PTEN inhibition.
Ultimately, a thorough understanding of the data presented in this guide, coupled with careful experimental design, will enable researchers to make an informed decision and generate robust, reproducible results in their exploration of PTEN biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. cellagentech.com [cellagentech.com]
- 7. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Validating VO-Ohpic Trihydrate's On-Target Effect: A Comparison with PTEN siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
The validation of a small molecule inhibitor's specificity is a cornerstone of rigorous pharmacological research. This guide provides an objective comparison between the chemical inhibition of PTEN by VO-Ohpic trihydrate and its genetic knockdown via siRNA, offering a framework for validating the on-target effects of this potent inhibitor. We will delve into the mechanisms of action, present comparative data, and provide detailed experimental protocols to guide your research.
Mechanism of Action: Chemical Inhibition vs. Genetic Knockdown
This compound: A Potent PTEN Inhibitor
This compound is a vanadium-based small molecule that potently and specifically inhibits the phosphatase activity of Phosphatase and Tensin homolog (PTEN).[1][2] It functions as a reversible, noncompetitive inhibitor with an IC50 in the low nanomolar range (35-46 nM), effectively preventing PTEN from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3][4] This inhibition leads to the accumulation of PIP3 at the cell membrane and subsequent activation of the PI3K/Akt signaling pathway, a critical cascade for cell survival, proliferation, and growth.[3]
PTEN siRNA: Genetic Target Suppression
In contrast, small interfering RNA (siRNA) operates at the genetic level. A PTEN-specific siRNA consists of a short, double-stranded RNA molecule designed to be complementary to the PTEN messenger RNA (mRNA).[5] Once introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then guides the degradation of the target PTEN mRNA, preventing its translation into protein.[5] The result is a significant and specific reduction in the total amount of PTEN protein, which, like chemical inhibition, leads to the activation of the PI3K/Akt pathway.[5]
The Logic of Validation
The core principle of using PTEN siRNA to validate this compound's effect rests on phenocopying and epistasis. If this compound's effects are genuinely mediated through PTEN inhibition, then:
-
Phenocopy: Treatment with this compound should produce the same cellular and molecular effects (phenotype) as knocking down PTEN with siRNA.
-
Epistasis: In cells where PTEN has already been knocked down by siRNA, the addition of this compound should have a diminished or negligible additive effect, as the target is already suppressed.
Observing these outcomes provides strong evidence that this compound acts on-target.
Comparative Analysis: this compound vs. PTEN siRNA
| Feature | This compound (Chemical Inhibition) | PTEN siRNA (Genetic Knockdown) |
| Target | PTEN phosphatase enzymatic activity[1] | PTEN mRNA, leading to protein depletion[5] |
| Mechanism | Binds to the PTEN enzyme, noncompetitively inhibiting its function[3][6] | Induces degradation of PTEN mRNA via the RNAi pathway[5] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to achieve protein knockdown)[5] |
| Duration of Effect | Reversible and dependent on compound concentration and half-life[3][6] | Transient but can be long-lasting (several days) depending on cell division rate[5] |
| Specificity | High for PTEN, but potential for off-target effects exists for most small molecules[7] | Highly specific if designed properly; potential for off-target mRNA degradation[5] |
| Application | Pharmacological studies, acute effect studies, dose-response analysis[5] | Target validation, genetic studies, studying consequences of long-term protein loss[5] |
Signaling Pathway and Validation Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental logic for validation.
Caption: The PTEN/PI3K/Akt signaling pathway targeted by VO-Ohpic and siRNA.
Caption: Experimental workflow for validating VO-Ohpic's on-target effect.
Caption: Logical framework for interpreting validation experiment results.
Experimental Protocols
This compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., ranging from 10 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, harvest cells for analysis, such as protein extraction for Western blotting or functional assays.
PTEN siRNA Transfection
This protocol provides a general framework for transient PTEN knockdown. Optimization of siRNA concentration and incubation time is critical.
-
Cell Plating: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.[5]
-
Complex Formation:
-
In one tube, dilute the PTEN-specific siRNA (and a non-targeting control siRNA in a separate experiment) in serum-free medium.
-
In another tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.[5]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner while gently swirling the plate.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for maximal protein knockdown depends on the cell type and the stability of the PTEN protein.[5][8]
-
Validation and Further Experiments: After incubation, confirm PTEN knockdown by Western blot. The cells are now ready for subsequent experiments, such as treatment with this compound.
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.[10]
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. RNAi Four-Step Workflow | Thermo Fisher Scientific - VN [thermofisher.com]
- 10. PTEN Loss Enhances Error-Prone DSB Processing and Tumor Cell Radiosensitivity by Suppressing RAD51 Expression and Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming PTEN Inhibition: A Comparative Analysis of Phosphatase Activity Assays
For researchers and drug development professionals, accurately confirming the inhibition of Phosphatase and Tensin homolog (PTEN) is a critical step in understanding fundamental cellular processes and advancing therapeutic strategies. This guide provides a comprehensive comparison of common biochemical and cellular assays used to measure PTEN phosphatase activity and confirm its inhibition, supported by experimental data and detailed protocols.
The tumor suppressor PTEN is a dual-specificity phosphatase that plays a pivotal role in regulating cell growth, proliferation, and apoptosis. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway. Dysregulation of PTEN activity is implicated in a wide range of human diseases, most notably cancer, making it a significant target for therapeutic intervention. Consequently, robust and reliable methods to assess PTEN inhibition are paramount.
This guide delves into the most prevalent methods for confirming PTEN inhibition, presenting a comparative analysis of their principles, performance, and practical considerations. We will explore direct in vitro phosphatase activity assays, including the Malachite Green and radioactive assays, as well as indirect cellular methods that assess the downstream consequences of PTEN inhibition.
Direct Assessment of PTEN Phosphatase Activity: In Vitro Assays
Direct in vitro assays provide a quantitative measure of an inhibitor's ability to block the enzymatic activity of purified or immunoprecipitated PTEN. These assays are essential for initial inhibitor screening, determining potency (e.g., IC50 values), and understanding the mechanism of inhibition.
Comparison of In Vitro PTEN Phosphatase Activity Assays
| Assay Type | Principle | Substrate | Detection Method | Pros | Cons |
| Malachite Green Assay | Colorimetric detection of free phosphate (B84403) released from a substrate. | Water-soluble PIP3 analogs (e.g., diC8-PIP3) or other phosphate-containing substrates. | Spectrophotometry (absorbance at ~620 nm). | Non-radioactive, relatively simple, high-throughput adaptable.[1][2][3] | Can be less sensitive than radioactive assays, potential for interference from other phosphatases or phosphate-containing compounds.[4] |
| Radioactive Assay | Measures the dephosphorylation of a radiolabeled substrate. | [³²P]- or [³³P]-labeled PIP3. | Scintillation counting to quantify the released radiolabeled phosphate. | High sensitivity, considered a gold standard for enzymatic studies.[5] | Requires handling of radioactive materials, more complex protocol, lower throughput. |
| ELISA-based Assay | Enzyme-linked immunosorbent assay to detect the product of the phosphatase reaction. | PIP3. | A specific antibody detects the product (PIP2), and a secondary antibody conjugated to an enzyme provides a colorimetric or fluorometric signal. | Non-radioactive, high-throughput compatible, commercially available kits. | May have lower sensitivity than radioactive assays, potential for antibody cross-reactivity. |
| Continuous Spectrophotometric Assay | Couples the release of inorganic phosphate to a second enzymatic reaction that produces a change in absorbance. | PIP3. | Purine nucleoside phosphorylase (PNPase) uses the released phosphate to convert a substrate (e.g., MESG) into a product with a different absorbance spectrum.[4] | Continuous monitoring of the reaction, provides real-time kinetic data.[4] | Requires a coupling enzyme and specific substrate, may be more complex to set up. |
Experimental Data: Performance of PTEN Inhibitors in In Vitro Assays
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a PTEN inhibitor. The following table summarizes reported IC50 values for commonly used PTEN inhibitors determined by various in vitro phosphatase assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
| Inhibitor | Assay Type | PTEN Source | Substrate | IC50 |
| bpV(phen) | Radioactive | Recombinant | PIP3 | ~60 nM |
| VO-OHpic | OMFP-based fluorometric | Recombinant | OMFP | 46 ± 10 nM[6] |
| VO-OHpic | PIP3-based | Recombinant | PIP3 | 35 ± 2 nM[6] |
| SF1670 | Radioactive | Recombinant | PIP3 | ~2 µM |
Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to differing experimental conditions.
Alternative and Cellular Methods for Confirming PTEN Inhibition
While in vitro assays are crucial for characterizing direct inhibitors, cellular assays are essential to confirm that a compound can effectively inhibit PTEN in a physiological context, leading to the expected downstream signaling events.
Western Blot Analysis of Akt Phosphorylation
Principle: PTEN negatively regulates the PI3K/Akt signaling pathway. Inhibition of PTEN leads to an accumulation of PIP3, resulting in the phosphorylation and activation of Akt. This can be detected by Western blotting using antibodies specific for phosphorylated Akt (p-Akt), typically at Serine 473 and Threonine 308. A corresponding increase in p-Akt levels upon treatment with a compound is a strong indicator of PTEN inhibition in cells.[7][8]
Advantages:
-
Directly measures a key downstream biological consequence of PTEN inhibition.
-
Widely accessible and established technique.
-
Can be used to assess the inhibitor's efficacy in a cellular context.
Disadvantages:
-
Indirect measure of PTEN activity.
-
Signal can be influenced by other pathways that regulate Akt phosphorylation.
-
Less quantitative than in vitro assays.
In-Cell Western™ Assay
Principle: This is a quantitative immunocytochemical assay performed in microplates. Cells are cultured, treated with the inhibitor, fixed, and then permeabilized. Primary antibodies against p-Akt and a normalization protein (e.g., total Akt or a housekeeping protein) are added, followed by fluorescently labeled secondary antibodies. The fluorescence is then read on a specialized plate reader.[9]
Advantages:
-
Higher throughput than traditional Western blotting.[9]
-
More quantitative than traditional Western blotting.[9]
-
Allows for normalization to cell number, reducing variability.[9]
Disadvantages:
-
Requires a specialized plate reader.
-
Still an indirect measure of PTEN activity.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment. The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation. Cells are treated with the inhibitor, heated to various temperatures, lysed, and the amount of soluble (non-denatured) PTEN is quantified by Western blotting or other methods. An increase in the thermal stability of PTEN in the presence of the inhibitor confirms direct binding.[10][11][12][13]
Advantages:
-
Directly demonstrates target engagement in intact cells or cell lysates.[3][10]
-
Does not require a functional readout of the protein.
-
Can be adapted for high-throughput screening.[14]
Disadvantages:
-
Does not directly measure inhibition of enzyme activity.
-
Requires specific antibodies for detection.
-
Optimization of heating conditions is necessary.
Signaling Pathways and Experimental Workflows
To visualize the key relationships and processes described, the following diagrams have been generated using Graphviz.
Caption: The PTEN signaling pathway and the effect of an inhibitor.
References
- 1. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malachite Green Assay Kit - Echelon Biosciences [echelon-inc.com]
- 4. Catalysis by the Tumor-Suppressor Enzymes PTEN and PTEN-L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method to control phosphoinositides and to analyze PTEN function in living cells using voltage sensitive phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of PTEN Activity in vivo by Imaging Phosphorylated Akt | Springer Nature Experiments [experiments.springernature.com]
- 8. PTEN Inhibits Cell Proliferation, Promotes Cell Apoptosis, and Induces Cell Cycle Arrest via Downregulating the PI3K/AKT/hTERT Pathway in Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different vanadium-based PTEN inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different vanadium-based inhibitors targeting the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, and survival. Its inhibition is a promising therapeutic strategy for conditions requiring enhanced tissue regeneration and in certain cancer contexts. This analysis focuses on four prominent vanadium-based PTEN inhibitors: bisperoxovanadium(1,10-phenanthroline) [bpV(phen)], bisperoxovanadium(picolinate) [bpV(pic)], bisperoxovanadium(5-hydroxy-2-pyridinecarboxylic acid) [bpV(HOpic)], and (4-hydroxypicolinato)oxovanadium(V) [VO-OHpic].
Performance Data at a Glance
The following table summarizes the in vitro potency of the four vanadium-based inhibitors against PTEN and other relevant phosphatases. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PTP1B | Selectivity vs. PTPβ | Reference |
| bpV(phen) | PTEN | 38 | ~24x | ~9x | [1][2] |
| PTP1B | 920 | - | - | [1][2] | |
| PTPβ | 343 | - | - | [1][2] | |
| bpV(pic) | PTEN | 31 | Not specified | Not specified | [3] |
| bpV(HOpic) | PTEN | 14 | ~1800x | ~350x | [4][5][6][7] |
| PTP1B | ~25,200 | - | - | [6][7] | |
| PTPβ | ~4,900 | - | - | [6][7] | |
| VO-OHpic | PTEN | 35 - 46 | ~1642x | Not specified | [8][9][10][11] |
| PTP1B | 57,500 | - | - | [10] | |
| SopB | 588 | - | - | [10] | |
| MTM | 4,030 | - | - | [10] | |
| SAC | >10,000 | - | - | [10] |
Mechanism of Action: A Tale of Two Approaches
The inhibitory mechanisms of these vanadium compounds diverge, offering different modes of PTEN modulation.
The bisperoxovanadium (bpV) compounds —bpV(phen), bpV(pic), and bpV(HOpic)—act as potent inhibitors through an oxidative mechanism . They induce the formation of a reversible disulfide bond between two cysteine residues, Cys124 and Cys71, within the active site of PTEN.[3][4][12] This oxidative modification effectively inactivates the enzyme. The reversible nature of this inhibition is a key characteristic; the presence of reducing agents like dithiothreitol (B142953) (DTT) can reverse the effect and restore PTEN activity.[4][12]
In contrast, VO-OHpic employs a non-competitive mode of inhibition .[11] This means it binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without directly blocking substrate binding. This mechanism is not dependent on the oxidation of the active site cysteines.
Signaling Pathway and Experimental Workflows
The inhibition of PTEN by these vanadium compounds leads to the activation of the PI3K/Akt signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the general experimental workflows used to assess inhibitor efficacy.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering PTEN function: Membrane association and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor bisperoxovanadium protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Site-specific Phosphorylation of PTEN using Enzyme-Catalyzed Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Redox Modulation of PTEN Phosphatase Activity by Hydrogen Peroxide and Bisperoxidovanadium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of VO-Ohpic Trihydrate Against Other Phosphatases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of VO-Ohpic trihydrate against its primary target, the tumor suppressor phosphatase and tensin homolog (PTEN), and other phosphatases. The data presented is compiled from various studies to offer an objective overview of its specificity, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Performance Overview
This compound has been identified as a potent and selective inhibitor of PTEN, a critical dual-specificity phosphatase that plays a key role in cell growth, proliferation, and apoptosis.[1][2] Its inhibitory activity against PTEN is consistently reported in the low nanomolar range.[3][4] However, its specificity is a crucial factor for its utility as a research tool and potential therapeutic agent. This guide aims to shed light on this aspect by comparing its potency against a panel of other phosphatases.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various phosphatases as reported in the literature. A lower IC50 value indicates greater potency.
| Phosphatase Target | IC50 Value (nM) | Reference(s) |
| PTEN | 35 - 46 | [3][4] |
| SopB | 588 | |
| Myotubularin (MTM) | 4,030 | |
| PTPβ | 57,500 | |
| SAC | >10,000 | |
| SHP1 | 975 | [5] |
Note: One study reported a significantly weaker inhibition of PTEN by VO-Ohpic with an IC50 of 6.74 µM and a more potent inhibition of SHP1 (IC50 of 975 nM).[5] This highlights a potential for variability in experimental outcomes and underscores the importance of standardized assay conditions.
Signaling Pathway Affected by PTEN Inhibition
The primary mechanism of this compound involves the inhibition of PTEN's lipid phosphatase activity. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway. This pathway is central to cell survival and proliferation.
Caption: PTEN inhibition by this compound enhances the PI3K/Akt signaling pathway.
Experimental Methodologies
The evaluation of this compound's specificity relies on robust in vitro phosphatase activity assays. Below is a generalized protocol synthesized from methodologies described in the literature.[6]
Key Experimental Workflow
Caption: Workflow for determining phosphatase inhibitor potency.
Detailed Protocol for PTEN Inhibition Assay
This protocol is a composite based on commonly used methods for assessing PTEN activity.
1. Reagent Preparation:
- PTEN Enzyme: Recombinant human PTEN protein.
- Inhibitor: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.
- Substrate:
- PIP3 (diC16): Dissolved in distilled water.[6]
- OMFP (3-O-methylfluorescein phosphate): A fluorogenic substrate.[6]
- Assay Buffer: Typically 100 mM Tris (pH 7.4) containing 2 mM DTT.[6]
- Detection Reagent (for PIP3 assay): Malachite green solution.[6]
2. Assay Procedure:
- Pre-incubate the PTEN enzyme with varying concentrations of this compound in a 96-well plate for 10 minutes at room temperature.[6]
- Initiate the enzymatic reaction by adding the substrate (PIP3 or OMFP).
- Incubate the reaction mixture at 30°C for 20 minutes.[6]
- Stop the reaction. For the PIP3 assay, this is done by adding the malachite green reagent.[6]
- Measure the product formation. For the PIP3/malachite green assay, read the absorbance at 650 nm. For the OMFP assay, measure the fluorescence.[6]
3. Data Analysis:
- Correct for background absorbance/fluorescence from the inhibitor and buffer components.
- Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The available data strongly suggests that this compound is a potent and largely selective inhibitor of PTEN. Its inhibitory effect on other phosphatases, such as SopB and MTM, is significantly lower, with IC50 values in the higher nanomolar to micromolar range. The conflicting data regarding its effect on SHP1 warrants further investigation and suggests that researchers should consider performing their own selectivity profiling, especially when studying pathways where SHP1 plays a significant role.[5] The provided experimental framework can serve as a guide for such validation studies. Overall, with careful consideration of its potential off-target effects, this compound remains a valuable tool for investigating PTEN-related signaling pathways.
References
Validating the Downstream Effects of VO-Ohpic Trihydrate on Akt Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the downstream effects of phosphatase inhibitors is critical for advancing signal transduction research and therapeutic development. This guide provides an objective comparison of VO-Ohpic trihydrate's performance in modulating Akt phosphorylation against other common alternatives, supported by experimental data and detailed protocols.
This compound is a potent and specific inhibitor of Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[1][2] By inhibiting PTEN, this compound effectively increases the phosphorylation of Akt, a key downstream effector in this pathway, which plays a central role in cell survival, growth, and proliferation.[3][4] This guide will delve into the experimental validation of this effect, comparing this compound with other known PTEN inhibitors, bpV(phen) and curcumin (B1669340).
Comparative Performance of PTEN Inhibitors
The efficacy of a PTEN inhibitor is primarily determined by its potency, as indicated by its half-maximal inhibitory concentration (IC50), and its ability to induce the phosphorylation of downstream targets like Akt. The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Target(s) | IC50 for PTEN | Downstream Effect on Akt Phosphorylation | Reference |
| This compound | PTEN | 35-46 nM | Dose-dependent increase in phospho-Akt (Ser473) | [1][2] |
| bpV(phen) | PTEN, PTP-1B, PTP-β | ~38 nM | Increase in phospho-Akt (Ser473) | [5] |
| Curcumin | PTEN, PI3K/Akt/mTOR pathway | Not consistently reported | Downregulation of phospho-Akt in a concentration-dependent manner | [6][7] |
Note: The data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions. A head-to-head comparative study under identical conditions would be necessary for a definitive performance ranking.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for validating the effects of these inhibitors, the following diagrams are provided.
Caption: PTEN/Akt signaling pathway and points of inhibition.
Caption: Experimental workflow for Akt phosphorylation analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for assessing the downstream effects of PTEN inhibitors on Akt phosphorylation.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., Hep3B for low PTEN expression, MGC-803) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare stock solutions of this compound, bpV(phen), and curcumin in an appropriate solvent (e.g., DMSO). Further dilute to the desired working concentrations in cell culture medium immediately before use.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the respective inhibitors at various concentrations (e.g., 5-40 µM for curcumin, nanomolar ranges for VO-Ohpic and bpV(phen)).[6] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours).[6]
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt, or run a parallel gel.
-
Quantify the band intensities using densitometry software and calculate the ratio of p-Akt to total Akt.[9]
-
This comprehensive guide provides a framework for researchers to validate and compare the effects of this compound and other inhibitors on Akt phosphorylation. The provided protocols and diagrams offer a clear and structured approach to designing and executing these critical experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Curcumin regulates the miR-21/PTEN/Akt pathway and acts in synergy with PD98059 to induce apoptosis of human gastric cancer MGC-803 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits Akt/mTOR signaling through protein phosphatase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VO-Ohpic Trihydrate: In Vitro Efficacy and In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). By examining its effects on cellular mechanisms and its subsequent impact in living organisms, this document aims to offer valuable insights for researchers in oncology, cartilage degeneration, and other fields where PTEN signaling plays a crucial role.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies, facilitating a direct comparison of this compound's performance in different experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration/IC50 | Observed Effect | Citation |
| PTEN Inhibition (IC50) | Recombinant PTEN | 35 nM | Potent inhibition of PTEN's cellular enzymatic activity. | [1] |
| PTEN Inhibition (IC50) | Recombinant PTEN | 46 ± 10 nM | Significant inhibition of PTEN activity in low nanomolar concentrations. | [2] |
| Cell Viability | Hep3B (low PTEN) | Dose-dependent | Inhibition of cell viability. | [3] |
| Cell Viability | PLC/PRF/5 (high PTEN) | Dose-dependent | Lesser inhibition of cell viability compared to Hep3B. | [3] |
| Cell Viability | SNU475 (PTEN-negative) | High concentrations | Resistant to VO-Ohpic. | [3] |
| Cell Proliferation | Hep3B | Dose-dependent | Inhibition of BrdU incorporation. | [3] |
| Colony Formation | Hep3B, PLC/PRF/5 | Dose-dependent | Decrease in colony-forming ability. | [3] |
| Apoptosis | Endplate Chondrocytes | 1 µM | Inhibition of oxidative stress-induced mitochondrial apoptotic pathway. | |
| Protein Expression | Hep3B | Dose-dependent | Increase in p-AKT and p-ERK1/2 levels. | [3] |
| Protein Expression | Endplate Chondrocytes | 1 µM | Reversal of the decrease in type II collagen and increase in MMP3 expression. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Observed Effect | Citation |
| Hep3B Mouse Xenograft | 10 mg/kg/day | Intraperitoneal | Daily (6 days/week) | Significant reduction in tumor volume. | [3] |
| Myocardial Ischemia/Reperfusion (Mice) | 10 µg/kg | Intraperitoneal | Single dose 30 min before ischemia | Significantly decreased myocardial infarct size (25±6% vs. 56±5% in control). | [2] |
| Doxorubicin-Induced Cardiomyopathy (Mice) | Not specified | Intraperitoneal | Not specified | Improved heart function. | [4] |
| Intervertebral Disc Degeneration (Mice) | Not specified | Not specified | Not specified | Attenuated IDD progression and cartilage endplate calcification. | |
| Protein Expression (Hep3B Xenograft) | 10 mg/kg/day | Intraperitoneal | Not specified | Higher p-AKT and p-ERK1/2 levels in tumor tissues. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the presented data.
In Vitro Assays
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate 3 x 10³ cells per well in 96-well plates.
-
Treatment: Treat cells with increasing concentrations of this compound for 72 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Culture 3 x 10³ cells in 96-well plates.[3]
-
Treatment: Expose cells to varying concentrations of VO-Ohpic for 72 hours.[3]
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.[3]
-
Detection: Use a colorimetric immunoassay to quantify the amount of BrdU incorporated into the DNA, following the manufacturer's protocol.[3]
-
Analysis: Express results as the percentage inhibition of BrdU incorporation compared to the control.[3]
3. Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, p-AKT, AKT, p-ERK1/2, and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
1. Mouse Xenograft Model for Hepatocellular Carcinoma
-
Cell Implantation: Subcutaneously inject Hep3B cells into the flanks of nude mice.
-
Tumor Growth: Allow tumors to become palpable.
-
Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control daily via intraperitoneal injection for a specified duration.[3]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise tumors and weigh them. A portion of the tumor tissue can be used for Western blot analysis or immunohistochemistry.[3]
-
Toxicity Monitoring: Monitor the body weight of the mice twice a week as an indicator of drug-associated cytotoxicity.[3]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.
Caption: Signaling pathway of PTEN inhibition by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of PTEN Inhibition by VO-Ohpic Trihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the reversibility of PTEN (Phosphatase and Tensin homolog) inhibition by VO-Ohpic trihydrate, a potent and specific small molecule inhibitor. Through a comparative analysis of experimental data and methodologies, this document aims to equip researchers with the necessary information to evaluate the suitability of this compound for their specific research applications.
Executive Summary
This compound is a vanadium-based compound that has been characterized as a highly potent and, critically, a fully reversible inhibitor of PTEN.[1][2][3][4][5] This reversible nature is a key attribute, offering temporal control over the inhibition of the crucial PI3K/Akt signaling pathway, a feature not shared by all PTEN inhibitors. This guide will delve into the experimental evidence supporting this reversibility, compare its performance with other inhibitors, and provide detailed protocols for assessing inhibitor reversibility.
Comparative Performance of PTEN Inhibitors
The efficacy of a PTEN inhibitor is not solely defined by its potency but also by its specificity and mode of inhibition. This compound distinguishes itself through its noncompetitive and reversible mechanism of action.
| Inhibitor | Target | IC50 (nM) | Inhibition Type | Reversibility | Key Characteristics |
| This compound | PTEN | 35 - 46[1][6][7] | Noncompetitive[1][4] | Reversible [1][2][3][4][5] | Affects both Km and Vmax; stabilizes the inactive conformation of PTEN.[1][8] |
| bpV(phen) | PTEN, other PTPs | ~380 | Competitive | Reversible[9] | A bisperoxovanadium compound with broader phosphatase inhibitory activity. |
| bpV(pic) | PTEN, other PTPs | ~140 | Competitive | Reversible[9] | Another bisperoxovanadium compound with known off-target effects. |
| Curcumin | PTEN | Not specified | Not specified | Not specified | A natural compound reported to inhibit PTEN in certain cancer cell lines.[8] |
Experimental Data: Characterizing this compound's Reversibility
The reversibility of this compound has been demonstrated through inhibitor dilution assays, which effectively function as washout experiments. In these assays, pre-incubation of PTEN with a high concentration of the inhibitor followed by dilution leads to a recovery of enzyme activity, confirming that the inhibitor does not form a permanent covalent bond with the enzyme.[1]
| Parameter | Value | Substrate Used | Significance |
| IC50 | 35 ± 2 nM[1] | PIP3 | High potency in a physiological substrate-based assay. |
| IC50 | 46 ± 10 nM[1][7] | OMFP | Consistent high potency with an artificial substrate, suitable for high-throughput screening. |
| Kic (Inhibitor constant, competitive) | 27 ± 6 nM[1][2][4][7] | OMFP | Quantifies the binding affinity of the inhibitor to the free enzyme. |
| Kiu (Inhibitor constant, uncompetitive) | 45 ± 11 nM[1][2][4][7] | OMFP | Quantifies the binding affinity of the inhibitor to the enzyme-substrate complex. |
Experimental Protocols
Inhibitor Dilution Assay (Washout Experiment)
This protocol is adapted from studies characterizing the reversibility of this compound.[1]
Objective: To determine if the inhibition of PTEN by an inhibitor is reversible.
Materials:
-
Recombinant PTEN enzyme
-
This compound (or other inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, 10 μM PIP3)
-
Substrate (e.g., OMFP or PIP3)
-
Detection reagent (e.g., Malachite Green for PIP3 assay, or a fluorometer for OMFP assay)
-
96-well microplate
Procedure:
-
Pre-incubation: Incubate a concentrated solution of PTEN enzyme with a high concentration of this compound (e.g., 10-fold higher than the IC50) for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay buffer. This reduces the concentration of the free inhibitor to a level well below its IC50.
-
Control Groups:
-
No inhibitor control: PTEN enzyme diluted in the same manner without the inhibitor.
-
No dilution control: PTEN enzyme with the high concentration of inhibitor, not diluted.
-
Dilution with inhibitor control: PTEN enzyme diluted into an assay buffer that contains the final, lower concentration of the inhibitor.
-
-
Enzyme Activity Measurement: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Analysis: Measure the rate of product formation. If the activity of the diluted enzyme-inhibitor sample is significantly higher than the no-dilution control and approaches the activity of the no-inhibitor control, the inhibition is considered reversible.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[10][11][12][13] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This can be used to compare the binding of different inhibitors.
Objective: To assess the target engagement and thermal stabilization of PTEN by an inhibitor in intact cells.
Materials:
-
Cell line expressing PTEN
-
This compound (or other inhibitor)
-
Cell lysis buffer
-
Antibodies against PTEN and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble PTEN at each temperature point by Western blotting.
-
Data Analysis: Plot the amount of soluble PTEN as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
PTEN/PI3K/Akt Signaling Pathway
PTEN acts as a critical negative regulator of the PI3K/Akt signaling pathway.[1] By dephosphorylating PIP3 to PIP2, PTEN counteracts the activity of PI3K. Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the activation of downstream effectors such as Akt and FoxO3a.[6] This activation influences a multitude of cellular processes including cell growth, proliferation, and survival.[7][8][14]
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Inhibitor Dilution Assay Workflow
The workflow for the inhibitor dilution assay is a stepwise process designed to differentiate between reversible and irreversible inhibition.
Caption: A logical workflow diagram for the inhibitor dilution assay to assess reversibility.
Conclusion
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling VO-Ohpic Trihydrate
Essential guidance for the safe handling and disposal of VO-Ohpic trihydrate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for this compound, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Hazard and Exposure Summary
This compound presents several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound to minimize exposure risk. The following table outlines the recommended PPE for various body parts.
| Body Part | Recommended Protection | Specifications |
| Respiratory | Suitable Respirator | Use in a well-ventilated area or outdoors.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
| Eyes & Face | Safety Goggles with Side-Shields / Face Protection | To protect against splashes and airborne particles.[1] |
| Hands | Protective Gloves | Chemically resistant gloves are required. |
| Skin & Body | Impervious Clothing / Protective Clothing | To prevent skin contact.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to post-experiment cleanup, is essential for maintaining a safe laboratory environment.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]
-
Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1]
-
Assemble all necessary PPE: Have all required personal protective equipment readily available and ensure it is in good condition.
-
Prepare the Workspace: Designate a specific area for handling the compound. Ensure an accessible safety shower and eye wash station are nearby.[1]
Handling Procedures
-
Don PPE: Put on all required personal protective equipment before handling the compound.
-
Weighing and Transferring:
-
Handle as a crystalline solid.
-
Avoid generating dust. Use techniques such as weighing on a non-static surface or in a contained environment.
-
Do not eat, drink, or smoke when using this product.[1]
-
-
Solution Preparation:
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Refer to relevant literature for appropriate solvents and concentrations. For example, it can be dissolved in PBS (pH 7.2) at 1 mg/ml.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect any unused solid this compound and any materials used for spill cleanup (e.g., absorbent materials) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled waste container.
-
Contaminated PPE: Dispose of single-use gloves and other contaminated disposable PPE in a designated hazardous waste container.
Disposal Protocol
-
Dispose of all waste materials in accordance with local, state, and federal regulations.[1]
-
Do not allow the product to enter drains, water courses, or the soil.[1]
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
